14,15-Dehydro Budesonide Acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C27H34O7 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
[2-[(1R,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C27H34O7/c1-5-6-23-33-22-12-19-18-8-7-16-11-17(29)9-10-25(16,3)24(18)20(30)13-26(19,4)27(22,34-23)21(31)14-32-15(2)28/h9-12,18,20,22-24,30H,5-8,13-14H2,1-4H3/t18-,20-,22+,23?,24+,25-,26-,27+/m0/s1 |
InChI Key |
BFKMMLGHEPOOBR-ABJGVCPCSA-N |
Isomeric SMILES |
CCCC1O[C@@H]2C=C3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C |
Canonical SMILES |
CCCC1OC2C=C3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 14,15-Dehydro Budesonide Acetate: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 14,15-Dehydro Budesonide Acetate, a potential impurity and derivative of the widely used corticosteroid, Budesonide. This document delves into the chemical structure, potential synthetic pathways, and detailed analytical characterization of this compound. It is intended to serve as a vital resource for researchers, analytical scientists, and drug development professionals involved in the quality control, impurity profiling, and development of Budesonide-related pharmaceuticals. The guide emphasizes the importance of understanding such impurities to ensure the safety and efficacy of the final drug product.
Introduction to Budesonide and its Impurities
Budesonide is a potent glucocorticoid utilized in the management of asthma, inflammatory bowel disease, and allergic rhinitis.[1] Its anti-inflammatory action is central to its therapeutic efficacy. The manufacturing and storage of Budesonide can lead to the formation of related substances and degradation products, which must be meticulously identified and controlled to meet stringent regulatory standards. One such related substance is 14,15-Dehydro Budesonide, also known as Budesonide EP Impurity E.[2] This guide focuses on the acetylated form of this impurity, 14,15-Dehydro Budesonide Acetate. Understanding the chemical properties and formation of this specific compound is critical for developing robust analytical methods for quality control and ensuring patient safety.
Chemical Structure and Properties
The chemical identity of 14,15-Dehydro Budesonide Acetate is defined by its systematic name, molecular formula, and unique identifiers.
| Property | Value | Source |
| Systematic Name | (1R,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-acetoxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-2,14,17-trien-16-one | Inferred from structure |
| Molecular Formula | C₂₇H₃₄O₇ | N/A |
| Molecular Weight | 470.55 g/mol | N/A |
| CAS Number | 2408395-13-9 | N/A |
The core structure features the pregnane skeleton characteristic of corticosteroids. The introduction of a double bond at the 14,15-position and the acetylation of the 21-hydroxyl group are the key distinguishing features from Budesonide.
Synthesis and Formation
The precise synthetic pathway for 14,15-Dehydro Budesonide Acetate is not extensively documented in publicly available literature, suggesting it may be a minor or uncommon impurity. However, its formation can be postulated through two primary routes: as a byproduct in the synthesis of Budesonide or as a degradation product.
Forced degradation studies of Budesonide under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are instrumental in identifying potential degradation products.[3][4][5][6][7] While these studies have identified several impurities, the formation of the 14,15-dehydro acetate derivative is not commonly reported.
A Chinese patent (CN107021992B) describes a method for synthesizing "budesonide-17-acetate," which may offer insights into the acetylation of Budesonide-related structures.[4][8] The process involves the reaction of a Budesonide precursor with triethyl orthoacetate in the presence of an acid catalyst. While this patent does not describe the 14,15-dehydrogenation, it provides a plausible chemical route for the acetylation step.
The formation of 14,15-Dehydro Budesonide itself, as Budesonide EP Impurity E, is a known process.[9][10] Subsequent acetylation of this impurity, either during the synthesis process or as a result of interaction with acetylating agents, could lead to the formation of 14,15-Dehydro Budesonide Acetate.
Caption: Postulated formation pathway for 14,15-Dehydro Budesonide Acetate.
Analytical Characterization
The definitive identification and quantification of 14,15-Dehydro Budesonide Acetate rely on a combination of chromatographic and spectroscopic techniques.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating Budesonide from its impurities.[11] A stability-indicating HPLC method is crucial to resolve all potential degradation products from the active pharmaceutical ingredient (API).
Typical HPLC Parameters for Budesonide Impurity Profiling:
| Parameter | Typical Conditions |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer) |
| Detection | UV at approximately 240-254 nm |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 30-40 °C |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of impurities. The fragmentation pattern provides a fingerprint for the molecule's structure.
For a corticosteroid like 14,15-Dehydro Budesonide Acetate, electrospray ionization (ESI) in positive mode is commonly used. Key fragmentation pathways for corticosteroids often involve the loss of water, formaldehyde, and cleavage of the side chain.[7] The presence of the acetate group would likely lead to a characteristic neutral loss of acetic acid (60 Da).
Caption: Predicted ESI-MS/MS fragmentation of 14,15-Dehydro Budesonide Acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Vinyl Protons: Signals in the region of 6.0-7.5 ppm corresponding to the protons on the A-ring and the 14,15-double bond.
-
Steroidal Backbone: A complex series of multiplets in the aliphatic region (1.0-3.0 ppm).
-
Methyl Protons: Singlets for the C-18 and C-19 methyl groups.
-
Acetyl Group: A characteristic singlet around 2.1 ppm for the acetyl methyl protons and signals for the C-21 methylene protons.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbons: Resonances for the C-3, C-20, and acetate carbonyls in the downfield region (170-200 ppm).
-
Olefinic Carbons: Signals corresponding to the double bonds in the A-ring and at the 14,15-position.
-
Steroidal Carbons: A series of signals in the aliphatic region characteristic of the steroid nucleus.
-
Acetyl Group: Resonances for the acetyl methyl and carbonyl carbons.
Pharmacological and Toxicological Significance
The pharmacological and toxicological profile of 14,15-Dehydro Budesonide Acetate has not been specifically reported. However, it is a general principle in pharmaceutical development that impurities should be controlled to the lowest practical levels. The presence of impurities can potentially alter the efficacy of the drug product or introduce unforeseen toxicities.[14] Therefore, the identification and control of this and other Budesonide-related compounds are of paramount importance. The toxicological potential of Budesonide and its photodegradation products has been evaluated using in silico models, which can provide an initial assessment of potential risks.[15]
Conclusion
14,15-Dehydro Budesonide Acetate represents a potential process-related impurity or degradation product of Budesonide. This guide has outlined its chemical structure, plausible formation pathways, and a comprehensive strategy for its analytical characterization. For researchers and professionals in the pharmaceutical industry, a thorough understanding of such impurities is not merely an academic exercise but a critical component of ensuring the quality, safety, and efficacy of life-saving medications. The methodologies and insights provided herein are intended to support the development of robust analytical controls for Budesonide and related pharmaceutical products.
References
- Yamani, N. S., et al. (2021). New Stability Indicating RP-HPLC Method for the Estimation of Budesonide in API and Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology, 14(12), 6463-6468.
- Kumar, P., et al. (2023). Forced Degradation Studies for Glycopyrrolate, Formoterol & Budesonide By UPLC. International Journal of Membrane Science and Technology, 10(5), 860-866.
- Jadhav, S. B., et al. (2024). Novel RP-HPLC Method Development and Validation of Budesonide Suppository. Letters in Applied NanoBioScience, 13(8), 221.
- Damle, M. C., & Meshram, P. D. (2016). Summary of forced degradation studies for budesonide.
-
Veeprho. (n.d.). Budesonide EP Impurity E | CAS 131918-64-4. Retrieved from [Link]
- Bhutnar, A., et al. (2017). Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy. American Journal of Analytical Chemistry, 8, 449-461.
- Ke, C., et al. (2012). Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues. Journal of Steroid Biochemistry and Molecular Biology, 132(1-2), 10-26.
-
GLP Pharma Standards. (n.d.). Budesonide EP Impurity E | CAS No- 131918-64-4. Retrieved from [Link]
- Zhang, H. (2019).
- ZSM02, et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1188.
- Byrd, G. D. (2016). Steroids. In Tandem Mass Spectrometry of Lipids (pp. 237-279). The Royal Society of Chemistry.
- Reddy, G. S., et al. (2022). Continuous flow process for preparing budesonide. Scientific Reports, 12(1), 6451.
- Shpak, A. V., et al. (2022). Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms. Molecules, 27(7), 2262.
- Bertelli, M., et al. (2020). The Potential of Steroid Profiling by Mass Spectrometry in the Management of Adrenocortical Carcinoma. Cancers, 12(9), 2445.
- Zhao, Z. (2012).
- Andersson, P., et al. (2005). Determination of corticosteroids in tissue samples by liquid chromatography-tandem mass spectrometry.
- Bhutnar, A., et al. (2017). Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy. Scientific Research Publishing.
- Liu, Y., et al. (2024). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. Molecules, 29(1), 164.
- National Center for Biotechnology Information. (2020). Budesonide.
- Zhao, Z. (2011).
- Hou, S., Hindle, M., & Byron, P. R. (2001). A stability-indicating HPLC assay method for budesonide. Journal of Pharmaceutical and Biomedical Analysis, 24(3-4), 371-380.
-
Phenomenex. (n.d.). Separation of Budesonide and its Organic Impurities per USP Monograph. Retrieved from [Link]
- Shpak, A. V., et al. (2022). ¹H (a) and ¹³C (b) spectra fragments of the Bud nasal spray solution in...
- La Loggia, F., & Petacchi, P. (2014).
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Molecular weight and formula of 14,15-Dehydro Budesonide Acetate
Executive Summary
In the rigorous landscape of pharmaceutical development, the identification and control of impurities in glucocorticoid formulations are critical for ensuring drug safety and efficacy. Budesonide, a potent corticosteroid widely used for asthma and inflammatory bowel disease, is susceptible to complex degradation pathways under environmental stress[1][2]. This whitepaper provides an in-depth technical analysis of 14,15-Dehydro Budesonide Acetate , a specific derivative and potential impurity. By examining its molecular weight, chemical formula, mechanistic origins, and isolation protocols, this guide serves as an authoritative resource for stability-indicating method development.
Chemical Identity & Physicochemical Profiling
14,15-Dehydro Budesonide Acetate is a structurally complex derivative of budesonide. It is characterized by the introduction of a double bond at the C14-C15 position of the steroid nucleus (dehydration) and the acetylation of the C21 hydroxyl group[3][4].
Understanding the precise physicochemical properties of this compound is the first step in developing targeted LC-MS/MS methods, as the accurate mass dictates the selected ion monitoring (SIM) or multiple reaction monitoring (MRM) transitions.
Table 1: Physicochemical Properties of 14,15-Dehydro Budesonide Acetate
| Property | Value | Reference |
| Analyte Name | 14,15-Dehydro Budesonide Acetate | [4] |
| CAS Number | 2408395-13-9 | [3][5] |
| Molecular Formula | C₂₇H₃₄O₇ | [4][6] |
| Molecular Weight | 470.56 g/mol | [3][6] |
| Monoisotopic / Accurate Mass | 470.2305 Da | [4] |
| SMILES String | CCCC1O[C@@H]2C=C3[C@@H]4CCC5=CC(=O)C=C[C@]5(C)[C@H]4C[C@]3(C)[C@@]2(O1)C(=O)COC(=O)C | [4] |
To contextualize this compound, it is essential to compare it against its parent drug and its non-acetylated precursor, Budesonide EP Impurity E.
Table 2: Comparative Impurity Profiling
| Compound | Formula | Molecular Weight | Structural Variance from Parent |
| Budesonide (Parent) | C₂₅H₃₄O₆ | 430.54 g/mol | N/A |
| 14,15-Dehydro Budesonide (Impurity E) | C₂₅H₃₂O₆ | 428.52 g/mol | Loss of H₂O (Dehydration at C14-C15)[7] |
| 14,15-Dehydro Budesonide Acetate | C₂₇H₃₄O₇ | 470.56 g/mol | Dehydration + C21 Acetylation (+C₂H₂O) |
Mechanistic Origins: Degradation & Synthetic Pathways
As an application scientist, it is not enough to simply identify an impurity; one must understand the causality of its formation to mitigate it during formulation.
The formation of 14,15-Dehydro Budesonide Acetate typically occurs via a two-step mechanistic pathway:
-
Dehydration (Stress-Induced): Under thermal or acidic stress, the tertiary hydroxyl group or adjacent protons in the steroid core can undergo elimination, forming the 14,15-dehydro derivative (known pharmacopeially as Impurity E)[7][8].
-
Acetylation (Formulation/Synthetic Origin): The C21 primary hydroxyl group is highly nucleophilic. In the presence of acetylating agents—often encountered during synthetic derivatization or interacting with acetate-based buffers/excipients in specific formulations—this group is esterified to form the acetate[4].
Pathway of 14,15-Dehydro Budesonide Acetate formation.
Analytical Workflows: Isolation and Characterization
To ensure scientific integrity and trustworthiness, analytical protocols must be self-validating. The following UHPLC-MS/MS methodology is designed to isolate and characterize 14,15-Dehydro Budesonide Acetate, utilizing internal system suitability checks to guarantee data validity[9].
Self-Validating UHPLC-MS/MS Protocol
Rationale & Causality: We utilize a sub-2-micron C18 stationary phase to resolve the closely eluting epimers of budesonide (22R and 22S) from its structurally similar impurities. Electrospray Ionization in positive mode (ESI+) is selected because the conjugated 3-keto-1,4-diene system of the corticosteroid readily accepts a proton, yielding a robust [M+H]+ precursor ion[1][9].
Step-by-Step Methodology:
-
System Suitability Preparation (The Self-Validation Step):
-
Prepare a resolution mixture containing 10 µg/mL of Budesonide and 10 µg/mL of 14,15-Dehydro Budesonide (Impurity E) in Initial Mobile Phase.
-
Acceptance Criterion: The critical pair resolution ( Rs ) between the 22R/22S epimers of Budesonide and Impurity E must be ≥1.5 . If this fails, the column chemistry is compromised, and the acetate derivative will not be reliably quantified.
-
-
Sample Preparation:
-
Extract the drug product or stressed API using a diluent of 50:50 Acetonitrile:Water. Centrifuge at 10,000 RPM to precipitate insoluble excipients.
-
-
Chromatographic Separation:
-
Column: C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Formic acid acts as the proton source for ESI+).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20% B to 80% B over 15 minutes. The gradual increase in organic modifier ensures the elution of the highly non-polar acetate derivative later in the run.
-
-
Mass Spectrometric Detection:
-
Set the MS to ESI+ mode.
-
Target Precursor Ion: m/z 471.24 (Calculated for [M+H]+ of C₂₇H₃₄O₇).
-
Fragmentation (MS/MS): Apply collision energy (e.g., 20-30 eV). Look for the characteristic neutral loss of the acetate group (-60 Da, corresponding to acetic acid) yielding an m/z 411 product ion, which definitively confirms the presence of the C21-acetate moiety[9].
-
Analytical workflow for isolating budesonide impurities.
Orthogonal Confirmation via NMR
While MS/MS confirms the molecular weight (470.56) and the presence of the acetate group, mass spectrometry alone cannot definitively map the exact location of the double bond (C14-C15 vs. C9-C11). Therefore, orthogonal confirmation using 2D-NMR (COSY/HMBC) on fraction-collected samples is strictly required to validate the 14,15-dehydro structural assignment[9].
Regulatory & Stability Implications
For drug development professionals, the presence of 14,15-Dehydro Budesonide Acetate must be monitored against ICH Q3A/Q3B guidelines. Because its molecular weight (470.56 g/mol ) and lipophilicity are higher than the parent drug, it may exhibit altered pharmacokinetics or reduced glucocorticoid receptor affinity. If this compound exceeds the qualification threshold (typically 0.15% or 1.0 mg per day intake), extensive toxicological qualification is mandated. Formulators should avoid highly acidic environments and reactive acetate excipients to suppress the mechanistic pathways outlined in Section 2.
References
-
Title: Kinetics and mechanisms of budesonide degradation in propylene glycol solutions. Source: proquest.com. URL:[Link]
-
Title: CAS 131918-64-4 Budesonide Related Compound E Impurity. Source: anantlabs.com. URL:[Link]
-
Title: Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy. Source: scirp.org. URL:[Link]
Sources
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- 9. Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy [scirp.org]
14,15-Dehydro Budesonide Acetate CAS number and identifiers
14,15-Dehydro Budesonide Acetate (CAS 2408395-13-9): A Comprehensive Technical Guide on Structural Characterization and Analytical Profiling
As a Senior Application Scientist specializing in steroidal active pharmaceutical ingredients (APIs), I approach impurity profiling not merely as a regulatory compliance checklist, but as a diagnostic window into the chemical history of a drug. Budesonide, a potent non-halogenated glucocorticoid, is synthesized through a complex multi-step pathway. During this process, or throughout the drug's shelf-life, structurally analogous impurities can emerge.
One such critical quality attribute (CQA) is 14,15-Dehydro Budesonide Acetate (CAS: 2408395-13-9) [1]. This whitepaper deconstructs the chemical identity, mechanistic origins, and analytical methodologies required to isolate and quantify this specific impurity, providing a self-validating framework for pharmaceutical researchers.
Chemical Identity and Structural Significance
Budesonide is characterized by its 16α,17α-acetal substitution, which exists as a mixture of 22R and 22S epimers. The impurity 14,15-Dehydro Budesonide Acetate deviates from the parent API in two critical locations:
-
The D-Ring Double Bond: The introduction of a double bond between C14 and C15 alters the three-dimensional conformation of the steroidal backbone.
-
The C21 Acetate Group: The primary hydroxyl group at C21 is acetylated, a common feature in synthetic intermediates.
Understanding these structural nuances is vital, as modifications to the D-ring and C21 position can drastically alter glucocorticoid receptor binding affinity and pharmacokinetic profiles.
Table 1: Quantitative Chemical Identifiers
| Property | Value |
| Analyte Name | 14,15-Dehydro Budesonide Acetate |
| CAS Registry Number | 2408395-13-9 |
| Molecular Formula | C₂₇H₃₄O₇ |
| Molecular Weight | 470.56 g/mol |
| Monoisotopic Mass | 470.2305 Da |
| SMILES | CCCC1O[C@@H]2C=C3[C@@H]4CCC5=CC(=O)C=C[C@]5(C)[C@H]4C[C@]3(C)[C@@]2(O1)C(=O)COC(=O)C |
| Pharmacopeial Context | Related to Budesonide EP Impurity E (CAS 131918-64-4) [2] |
Mechanistic Origins: Causality in Synthesis and Degradation
To control an impurity, one must first understand its genesis. The formation of 14,15-Dehydro Budesonide Acetate is typically traced back to the intermediate stages of budesonide synthesis rather than end-stage degradation.
During the synthesis of budesonide from starting materials like 16α-hydroxyprednisolone, the C21 hydroxyl group is often protected as an acetate ester to prevent unwanted side reactions during the formation of the 16,17-butylidene acetal. If the reaction conditions undergo oxidative stress, or if microbial dehydrogenation steps are poorly controlled, a double bond can be inadvertently introduced at the 14,15 position of the D-ring. If the subsequent deprotection (hydrolysis) step fails to completely remove the C21 acetate group, 14,15-Dehydro Budesonide Acetate remains in the final API matrix as a process impurity [3].
Fig 1: Mechanistic pathway illustrating the formation of 14,15-Dehydro Budesonide Acetate during API synthesis.
Analytical Methodology: UHPLC-MS/MS Protocol
Due to the structural similarity between the impurity and the parent API, standard UV detection often lacks the specificity required for trace-level quantification. Therefore, a hyphenated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) approach is strictly recommended.
The following protocol is designed as a self-validating system. The use of a sub-2-micron C18 stationary phase is deliberate: it provides the theoretical plates necessary to baseline-resolve the 22R and 22S epimers of budesonide, preventing co-elution that would otherwise cause ion suppression in the MS source.
Step-by-Step Workflow
Step 1: Sample Preparation
-
Accurately weigh 10.0 mg of the Budesonide API batch.
-
Dissolve in 10.0 mL of extraction solvent (Methanol:Water, 50:50 v/v) to yield a 1 mg/mL stock solution. Causality: A 50:50 organic-aqueous ratio ensures complete solubilization of both the polar API and the highly lipophilic acetate impurity while matching the initial mobile phase conditions to prevent peak distortion.
-
Spike the solution with an appropriate deuterated internal standard (e.g., Budesonide-d8) to correct for matrix effects during ionization.
Step 2: Chromatographic Separation (UHPLC)
-
Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).
-
Column Temperature: 40°C (Reduces mobile phase viscosity, improving mass transfer).
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water. Causality: Formic acid acts as a proton donor, significantly enhancing the [M+H]⁺ ionization efficiency in positive ESI mode.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0.0 - 2.0 min: 30% B
-
2.0 - 8.0 min: Linear ramp to 70% B
-
8.0 - 10.0 min: Hold at 70% B (Column wash)
-
10.0 - 12.0 min: Re-equilibrate at 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
Step 3: Mass Spectrometry (ESI+ MRM)
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 400°C.
-
MRM Transitions: Monitor the precursor-to-product ion transition for 14,15-Dehydro Budesonide Acetate at m/z 471.2 → m/z 323.1 (Collision Energy: 20 eV).
Step 4: System Suitability & Validation Criteria A protocol is only as trustworthy as its validation metrics. Before sample analysis, the system must pass the following criteria:
-
Resolution (Rs): > 1.5 between the 22R and 22S epimers of the parent budesonide.
-
Signal-to-Noise (S/N): The Limit of Quantitation (LOQ) for the impurity must demonstrate an S/N ratio ≥ 10.
-
Injection Precision: Relative Standard Deviation (RSD) of the impurity peak area across 5 replicate injections must be ≤ 2.0%.
Fig 2: UHPLC-MS/MS analytical workflow for steroidal impurity quantification.
Regulatory Integration
Under ICH Q3A(R2) guidelines, any impurity in a new drug substance exceeding the reporting threshold (typically 0.05%) must be identified and quantified. Because 14,15-Dehydro Budesonide Acetate contains a reactive α,β-unsaturated ketone system in the A-ring (standard for corticosteroids) and an additional double bond in the D-ring, it is subjected to rigorous genotoxicity and stability assessments. Utilizing certified reference materials (CRMs) for this specific CAS number guarantees that analytical method transfers between R&D and Quality Control (QC) environments remain robust and compliant with European Pharmacopoeia (EP) and United States Pharmacopeia (USP) standards.
References
Physical and chemical properties of 14,15-Dehydro Budesonide Acetate
Comprehensive Technical Whitepaper: Physicochemical Profiling and Analytical Characterization of 14,15-Dehydro Budesonide Acetate
Executive Summary
Budesonide is a potent, non-halogenated corticosteroid widely utilized in the therapeutic management of asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel diseases. Throughout its synthetic lifecycle and shelf-life, various degradation products and process impurities can emerge. One critical impurity of significant interest to process chemists and drug development professionals is 14,15-Dehydro Budesonide Acetate (CAS: 2408395-13-9) [1]. This whitepaper explores the physical and chemical properties, mechanistic origins, and robust analytical methodologies required for the isolation, quantification, and control of this specific compound.
Structural and Physicochemical Properties
14,15-Dehydro Budesonide Acetate is a structurally complex derivative of the active pharmaceutical ingredient (API) Budesonide. It is characterized by two defining chemical modifications:
-
∆14,15 Double Bond: The introduction of a double bond between carbons 14 and 15 in the steroid D-ring. This desaturation alters the conformational flexibility of the cyclopentanoperhydrophenanthrene nucleus.
-
C21 Acetylation: The primary hydroxyl group at the C21 position is esterified with an acetate group. This modification significantly increases the lipophilicity of the molecule compared to its parent compound.
Table 1: Core Physicochemical Properties of 14,15-Dehydro Budesonide Acetate
| Property | Value / Description |
| Chemical Name | (11β,16α)-21-(Acetyloxy)-16,17-[butylidenebis(oxy)]-11-hydroxypregna-1,4,14-triene-3,20-dione |
| CAS Number | 2408395-13-9 |
| Molecular Formula | C₂₇H₃₄O₇ |
| Molecular Weight | 470.56 g/mol |
| Parent Impurity | 14,15-Dehydro Budesonide (Impurity E, CAS: 131918-64-4) |
| Appearance | White to off-white crystalline solid |
| Solubility Profile | Soluble in Acetonitrile, Methanol, DMSO; Insoluble in Water |
| LogP (Estimated) | > 3.5 (Highly lipophilic due to the C21 acetate moiety) |
Mechanistic Origins: Synthesis and Degradation Pathways
Understanding the origin of 14,15-Dehydro Budesonide Acetate is vital for process chemistry and formulation stability[2]. The impurity typically arises via two primary pathways:
-
Process Impurity (Synthetic Carryover): During the synthesis of Budesonide, C21-acetate intermediates are frequently utilized to protect the primary alcohol. If unintended dehydrogenation occurs (often catalyzed by trace transition metals or thermal stress) prior to the final deprotection step, the 14,15-dehydro acetate derivative is formed and can carry over into the final API batch.
-
Degradation Pathway: Budesonide can undergo oxidative dehydrogenation under accelerated stability conditions to form 14,15-Dehydro Budesonide (EP Impurity E) [3]. Subsequent unintended esterification in the presence of acylating excipients or residual solvents can yield the acetate form.
Synthetic and degradation pathways forming 14,15-Dehydro Budesonide Acetate.
Analytical Characterization & Isolation Protocols
To ensure strict regulatory compliance (e.g., ICH Q3A/Q3B guidelines), precise quantification of 14,15-Dehydro Budesonide Acetate is mandatory. Because the acetate group drastically increases the molecule's retention factor ( k′ ), a tailored Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is required.
Causality in Method Design:
-
Stationary Phase Selection: A high-carbon load C18 column is selected to provide maximum hydrophobic interactions. This is essential for resolving the highly lipophilic C21-acetate impurity from the more polar API.
-
Mobile Phase Additives: 0.1% Formic acid is added to both the aqueous and organic phases. This serves a dual mechanistic purpose: it suppresses the ionization of residual silanols on the silica column (drastically improving peak shape and reducing tailing) and acts as an abundant proton source to enhance the [M+H]+ signal in positive ESI-MS.
Table 2: Optimized RP-HPLC Gradient Program
| Time (min) | % Mobile Phase A (H₂O + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) | Flow Rate (mL/min) |
| 0.0 | 70 | 30 | 1.0 |
| 15.0 | 40 | 60 | 1.0 |
| 25.0 | 10 | 90 | 1.0 |
| 30.0 | 10 | 90 | 1.0 |
| 30.1 | 70 | 30 | 1.0 |
| 35.0 | 70 | 30 | 1.0 |
Step-by-Step Analytical Protocol (Self-Validating System):
-
Sample Preparation: Dissolve 10 mg of the Budesonide sample in 10 mL of Acetonitrile/Water (50:50, v/v). Sonicate for 5 minutes to ensure complete dissolution.
-
Validation Check: The solution must be completely transparent. Particulate matter will cause ghost peaks, pressure spikes, and column degradation, invalidating the run.
-
-
Chromatographic Separation: Inject 10 µL of the sample onto a C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) maintained at a constant 30°C. Execute the gradient specified in Table 2.
-
System Suitability Testing (SST): Before proceeding to data analysis, the system must self-validate. The resolution ( Rs ) between the Budesonide peak and the 14,15-Dehydro Budesonide Acetate peak must be ≥2.0 . Furthermore, the tailing factor ( Tf ) for the impurity peak must be ≤1.5 . Failure to meet these criteria indicates column degradation or mobile phase preparation errors, and the run must be aborted.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ESI mode. Monitor the specific transition for the protonated precursor ion [M+H]+ at m/z 471.2.
-
Quantification: Integrate the peak area of the impurity and calculate its relative concentration using a pre-established calibration curve derived from a certified reference standard.
RP-HPLC-ESI-MS analytical workflow for impurity isolation and quantification.
Pharmacological and Toxicological Implications
The structural modifications present in 14,15-Dehydro Budesonide Acetate have profound implications for its pharmacological activity. The glucocorticoid receptor (GR) ligand-binding domain is highly sensitive to the steric bulk and conformational geometry of the steroid D-ring.
-
Steric Hindrance: The bulky C21-acetate group prevents the critical hydrogen-bonding interactions normally facilitated by the free C21-hydroxyl group of Budesonide with the amino acid residues inside the GR pocket.
-
Conformational Rigidity: The ∆14,15 double bond flattens the D-ring, altering the spatial orientation of the 16,17-acetal group.
Consequently, this impurity is generally considered pharmacologically inactive. However, it must be strictly controlled to below the qualification threshold (typically 0.15% or lower) due to unknown long-term toxicological effects and its potential to act as an immunogenic hapten.
Conclusion
14,15-Dehydro Budesonide Acetate (CAS: 2408395-13-9) is a critical synthetic and degradation impurity requiring rigorous analytical oversight. By leveraging its distinct physicochemical properties—namely its high lipophilicity and specific mass-to-charge ratio—scientists can deploy robust, self-validating RP-HPLC-MS protocols to ensure API purity, regulatory compliance, and ultimate patient safety.
References
Metabolic pathway of Budesonide and 14,15-dehydro derivatives
Metabolic Disposition of Budesonide and 14,15-Dehydro Derivatives: A Comprehensive Technical Guide
Executive Summary
Budesonide is a potent, non-halogenated synthetic glucocorticoid extensively utilized in the management of asthma, allergic rhinitis, and inflammatory bowel disease[1]. Its clinical efficacy is fundamentally driven by a high ratio of topical-to-systemic activity, which is governed by rapid and extensive first-pass metabolism[1]. For researchers and drug development professionals, understanding the precise enzymatic pathways of budesonide—alongside the structural profiling of related degradants such as 14,15-dehydro derivatives—is critical for pharmacokinetic optimization, stability testing, and drug safety monitoring.
Phase I Metabolism: The CYP3A4 Paradigm
Upon oral or inhaled administration, budesonide undergoes rapid biotransformation in the liver and intestinal wall. This process is almost exclusively catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme[2]. The metabolic conversion yields two primary phase I metabolites:
-
16α-hydroxyprednisolone : Formed via the cleavage of the 16α,17α-acetal group. Mechanistically, this acetal cleavage is a substrate-selective pathway unique to budesonide among topical corticosteroids, accelerating its overall rate of inactivation[1][3].
-
6β-hydroxybudesonide : Formed via stereoselective hydroxylation at the 6β position of the steroidal nucleus[3][4].
Causality & Pharmacological Impact: Both metabolites exhibit less than 1% of the glucocorticoid receptor affinity of the parent compound[2]. This massive reduction in binding affinity ensures that once the drug enters systemic circulation, it is rendered therapeutically inactive, thereby preventing systemic corticosteroid toxicity (e.g., adrenal suppression or bone density reduction)[1][5].
Phase II Metabolism: Pulmonary Esterification
In addition to hepatic clearance, inhaled budesonide undergoes a unique intracellular phase II metabolism within pulmonary tissue. It is reversibly conjugated with long-chain fatty acids (predominantly oleic acid) to form budesonide oleate[2][6].
-
Causality: The highly lipophilic nature of the esterified conjugate allows it to act as an intracellular depot. As free budesonide is cleared from the lung tissue, intracellular esterases hydrolyze the lipid conjugate back into active budesonide, prolonging the local anti-inflammatory effect in the airways without increasing systemic exposure[6].
14,15-Dehydro Derivatives: Structural Significance
While 16α-hydroxyprednisolone and 6β-hydroxybudesonide are biological metabolites, 14,15-dehydro budesonide (CAS 131918-64-4), designated in pharmacopeias as Budesonide EP Impurity E, represents a critical structural variant[7][8]. Featuring a double bond between the C14 and C15 positions of the steroidal D-ring, this derivative typically arises as a synthetic impurity or a degradation artifact rather than a direct human metabolite[7].
However, profiling 14,15-dehydro derivatives is essential in drug development. Alterations in the steroidal backbone—such as the introduction of a Δ14 double bond—can significantly alter the molecule's spatial geometry, impacting CYP3A4 binding affinity, metabolic stability, and potential off-target toxicities, a phenomenon well-documented in related 14,15-dehydro corticosteroids like Δ14-Triamcinolone acetonide[9].
Quantitative Pharmacokinetic Data
The following table summarizes the pharmacokinetic and enzymatic parameters of budesonide and its primary derivatives to facilitate rapid comparative analysis.
| Compound | Role / Origin | Primary Enzyme | Relative Receptor Activity | Elimination Half-Life |
| Budesonide | Parent Glucocorticoid | N/A | 100% (Baseline) | ~2.0 hours[1] |
| 16α-hydroxyprednisolone | Phase I Metabolite | CYP3A4[5] | < 1%[2] | N/A (Rapidly excreted) |
| 6β-hydroxybudesonide | Phase I Metabolite | CYP3A4[5] | < 1%[2] | N/A (Rapidly excreted) |
| Budesonide Oleate | Phase II Conjugate | Intracellular Esterases | Inactive (Prodrug depot) | Prolonged local retention |
| 14,15-Dehydro Budesonide | Synthetic Impurity E | N/A | Unknown / Variable | N/A[8] |
Visualizations of Metabolic and Analytical Pathways
Primary metabolic and degradation pathways of Budesonide.
Step-by-step LC-MS/MS workflow for budesonide metabolite quantification.
Experimental Protocol: LC-MS/MS Quantification
To ensure high scientific integrity and reproducibility, the quantification of budesonide and its metabolites requires a self-validating analytical system. The use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with Solid-Phase Extraction (SPE) provides the necessary sensitivity and selectivity[4][10].
Self-Validating Design: This protocol utilizes a negative electrospray ionization [LC-(-)ESI-MS-MS] approach, chosen to enhance the signal-to-noise ratio for glucocorticoids which readily form acetate adducts. An internal standard (IS) is mandatory to correct for matrix effects and variable SPE recovery rates, ensuring the assay acts as a self-validating closed system[10][11].
Step-by-Step Methodology:
-
Sample Preparation & Spiking :
-
Protein Precipitation & Quenching :
-
Add 1.0 mL of ice-cold acetonitrile to precipitate plasma proteins and quench any residual enzymatic activity.
-
Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE) :
-
Condition an SPE cartridge (e.g., AccuBond C8 or C18) with 2 mL methanol followed by 2 mL of LC-MS grade water[11].
-
Load the supernatant from Step 2 onto the cartridge.
-
Wash with 2 mL of 5% methanol in water to remove polar interferences.
-
Elute the analytes (Budesonide, 6β-hydroxybudesonide, 16α-hydroxyprednisolone, and 14,15-dehydro derivatives) with 1 mL of 100% methanol.
-
-
Evaporation and Reconstitution :
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 10 mM Ammonium Acetate : Acetonitrile, 90:10 v/v at pH 4.5)[11].
-
-
LC-MS/MS Analysis :
-
Inject 10 µL onto a C8 or C18 analytical column (e.g., 2.1 × 150 mm, 5 µm).
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For instance, monitor the specific transition m/z 505.2 > 373.3 for 6β-hydroxybudesonide[11].
-
-
Data Processing :
-
Calculate the peak area ratios of the target metabolites to the internal standard. Quantify concentrations using a matrix-matched calibration curve (validated linear range typically 0.1 to 10 ng/mL)[10].
-
Sources
- 1. login.medscape.com [login.medscape.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Metabolic pathways of the topical glucocorticoid budesonide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Budesonide is metabolized by cytochrome P450 3A (CYP3A) enzymes in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. 14,15-Dehydro Budesonide | 131918-64-4 [chemicalbook.com]
- 8. theclinivex.com [theclinivex.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Simultaneous quantification of budesonide and its two metabolites, 6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone, in human plasma by liquid chromatography negative electrospray ionization tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 11. dshs-koeln.de [dshs-koeln.de]
Toxicological Profiling and Analytical Characterization of 14,15-Dehydro Budesonide Acetate: A Technical Whitepaper
Executive Summary
In the landscape of pharmaceutical drug development, the impurity profile of active pharmaceutical ingredients (APIs) dictates both the safety and efficacy of the final dosage form. Budesonide, a highly effective synthetic glucocorticoid, is susceptible to structural degradation via thermal, oxidative, and photolytic pathways. This whitepaper provides an in-depth technical analysis of 14,15-Dehydro Budesonide Acetate , a complex derivative and critical impurity. By dissecting its structural implications, toxicodynamics, and the self-validating analytical workflows required for its characterization, this guide serves as a comprehensive resource for scientists navigating ICH Q3A/Q3B compliance and risk assessment.
Chemical Identity & Structural Implications
14,15-Dehydro Budesonide Acetate (CAS: 2408395-13-9) is a high-molecular-weight (470.56 g/mol ) impurity characterized by the molecular formula C27H34O7 [1]. It is frequently synthesized as a custom reference standard to aid in the rigorous impurity profiling of budesonide drug products [2].
The structural deviation from the parent API involves two critical modifications:
-
The 14,15-Double Bond: The introduction of a double bond in the steroidal D-ring flattens the ring's conformation. This geometric shift alters the spatial orientation of the 16,17-butylidene acetal group, which is strictly required for optimal docking within the Glucocorticoid Receptor (GR) ligand-binding domain.
-
Acetylation: The addition of an acetate group significantly increases the molecule's lipophilicity (LogP). While this can enhance cellular permeability, it masks key hydrogen-bond donors, effectively shunting the molecule away from immediate GR activation and toward off-target tissue accumulation.
Mechanisms of Toxicity (Toxicodynamics)
The toxicity profile of budesonide impurities is governed by a delicate balance between diminished on-target efficacy and amplified off-target liabilities. The parent degradation product, 14,15-Dehydro Budesonide (CAS: 131918-64-4), is established to exhibit Acute Toxicity (Category 4) and Reproductive Toxicity (Category 2)[5].
When evaluating the acetate derivative, predictive Structure-Activity Relationship (SAR) models (such as Derek Nexus) applied to similar budesonide photodegradants indicate plausible risks for skin sensitization and non-specific mammalian genotoxicity [3]. The acetylation delays metabolic clearance, increasing the residence time of the impurity in lipid-rich tissues. This prolonged exposure triggers localized immune activation (sensitization) and systemic stress, culminating in Specific Target Organ Toxicity following repeated exposure (STOT RE 2).
Mechanism of toxicity for 14,15-Dehydro Budesonide Acetate via GR and off-target pathways.
Quantitative Hazard Data
To facilitate risk assessment, the physicochemical and toxicological data for 14,15-Dehydro Budesonide Acetate and its parent structures are synthesized below.
Table 1: Physicochemical and Hazard Profile
| Parameter | Value / Classification |
|---|---|
| CAS Number | 2408395-13-9 |
| Molecular Formula | C27H34O7 |
| Molecular Weight | 470.56 g/mol |
| Acute Toxicity (Oral/Dermal) | Category 4 (H302/H312) |
| Skin Sensitization | Category 1 (H317) |
| Reproductive Toxicity | Category 2 (H361) |
| Specific Target Organ Toxicity | STOT RE 2 (H373) |
Table 2: Comparative Receptor Binding Kinetics (SAR Extrapolation) Note: Values are extrapolated based on structural modifications and predictive SAR modeling of budesonide derivatives.
| Compound | Relative GR Affinity | Lipophilicity (LogP) | Predicted Half-life |
|---|---|---|---|
| Budesonide (Parent API) | 100% (Reference) | ~3.2 | 2.8 h |
| 14,15-Dehydro Budesonide | ~45% | ~3.0 | 3.1 h |
| 14,15-Dehydro Budesonide Acetate | ~15% (Prodrug-like) | ~4.1 | > 5.0 h |
Self-Validating Experimental Protocols
In modern pharmaceutical analysis, a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute data integrity when isolating and profiling this impurity. Thermal and forced degradation studies frequently yield complex D-ring modifications, necessitating highly specific analytical techniques [4].
Protocol A: LC-QTOFMS Impurity Isolation & Quantification
Causality: We utilize Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOFMS) rather than standard triple-quadrupole MS because the exact mass capabilities (<2 ppm error) are strictly required to differentiate the C27H34O7 impurity from isobaric process degradants.
Step-by-Step Methodology:
-
Sample Preparation: Extract the degraded budesonide formulation in Acetonitrile/Water (50:50, v/v).
-
Internal Standardization (Self-Validation): Spike the sample with Budesonide-d8 (10 ng/mL). Logic: The deuterated standard corrects for matrix effects and ionization suppression, ensuring quantitative accuracy.
-
Chromatographic Separation: Inject 10 µL onto a superficially porous particle (SPP) C18 column (2.1 x 100 mm, 2.7 µm). Logic: SPP columns minimize longitudinal diffusion, ensuring sharp peak shapes for structurally similar isomers.
-
Gradient Elution: Run a mobile phase gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) from 20% B to 80% B over 15 minutes.
-
Mass Detection & System Suitability: Operate the QTOF in positive electrospray ionization (ESI+) mode. Self-Validation: Continuously infuse Leucine Enkephalin via a LockSpray interface. If the mass accuracy drifts beyond 2 ppm, the system automatically invalidates the run, preventing false identifications.
Protocol B: In Vitro GR Transactivation & Cytotoxicity Assay
Causality: Animal models lack the sensitivity to detect subtle kinetic shifts in GR binding caused by the 14,15-double bond. We utilize a luciferase reporter gene assay in A549 cells to directly measure receptor transactivation.
Step-by-Step Methodology:
-
Cell Culture: Seed A549 cells (human lung carcinoma) transfected with a GR-responsive luciferase reporter construct into 96-well plates at 1×104 cells/well.
-
Dosing: Treat cells with serial dilutions (0.1 nM to 10 µM) of 14,15-Dehydro Budesonide Acetate, using Dexamethasone as a positive control and 0.1% DMSO as a negative vehicle control.
-
Multiplexed Readout (Self-Validation): After 24 hours, add Resazurin (cell viability indicator) for 2 hours, read fluorescence, then add luciferin substrate and read luminescence. Logic: By multiplexing viability and transactivation in the exact same well, we ensure that any observed decrease in luminescence is definitively attributed to reduced GR binding rather than generalized cytotoxicity. This establishes a self-correcting data matrix.
Self-validating analytical and toxicological workflow for characterizing budesonide impurities.
Regulatory & Risk Assessment
Under ICH M7 and Q3B(R2) guidelines, impurities containing structural alerts for genotoxicity or severe sensitization must be controlled tightly. While the parent budesonide molecule is relatively safe, the structural modifications inherent to 14,15-Dehydro Budesonide Acetate lower the Threshold of Toxicological Concern (TTC). Manufacturers must employ the self-validating LC-QTOFMS workflows described above to ensure this impurity remains below the qualification threshold (typically 0.15% or 1.0 mg/day intake, whichever is lower) to guarantee patient safety.
References
- 14,15-Dehydro Budesonide Acetate | 2408395-13-9 - Sigma-Aldrich Sigma-Aldrich
- Budesonide - Chemicea Chemicea Pharma
- Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy Scientific Research Publishing (SCIRP)
- Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV PubMed (N
- 14,15-Dehydro Budesonide | 131918-64-4 - ChemicalBook ChemicalBook
Methodological & Application
Comprehensive Application Note: HPLC Method Development and Validation for 14,15-Dehydro Budesonide Acetate
Introduction & Mechanistic Context
Budesonide is a potent, non-halogenated glucocorticoid widely utilized in the management of asthma and inflammatory bowel diseases. Due to the presence of a C22 acetal group, the active pharmaceutical ingredient (API) exists as a mixture of two epimers (22R and 22S). The chromatographic profiling of Budesonide is notoriously complex because its degradation products and process impurities share highly conserved steroidal backbones 1.
Among these, 14,15-Dehydro Budesonide Acetate (CAS: 2408395-13-9) is a critical impurity requiring stringent quantification . Mechanistically, this molecule differs from the parent API in two fundamental ways that dictate its chromatographic behavior:
-
C21 Acetylation : The esterification of the C21 hydroxyl group drastically increases the molecule's lipophilicity (LogP). Causality dictates that this modification will result in a significantly longer retention time on a reversed-phase (RP) column compared to Budesonide and its non-acetylated precursor, 14,15-Dehydrobudesonide (Impurity E).
-
C14-C15 Double Bond ( Δ14 ) : The introduction of this double bond alters the spatial geometry of the D-ring, increasing the planarity of the steroid backbone. To resolve this impurity from other highly lipophilic, late-eluting acetates, the stationary phase must be capable of recognizing these subtle planar differences via π−π interactions.
Analytical Quality by Design (AQbD) Strategy
To ensure a robust, lifecycle-managed method, we employ an Analytical Quality by Design (AQbD) approach . Rather than relying on trial-and-error, the method operable design region (MODR) is established by mapping the thermodynamic interactions between the steroidal diene system and the stationary phase.
Caption: AQbD Workflow for 14,15-Dehydro Budesonide Acetate HPLC Method Development.
The Self-Validating Experimental Protocol
A self-validating protocol utilizes a strict System Suitability Test (SST) as a physical gateway. If the thermodynamic conditions of the column shift (e.g., stationary phase bleed, mobile phase evaporation), the SST fails, preventing the generation of false data.
Chromatographic Conditions
A Phenyl-Hexyl stationary phase is selected over standard C18. Causality: The phenyl ring provides π−π electron interactions that specifically recognize the Δ14 double bond of 14,15-Dehydro Budesonide Acetate, pulling it apart from saturated steroidal impurities. Acetonitrile is chosen over methanol to reduce system pressure and improve mass transfer kinetics for highly lipophilic molecules.
| Parameter | Specification | Mechanistic Rationale |
| Column | Phenyl-Hexyl, 150 × 4.6 mm, 3.5 µm | π−π stacking resolves the C14-C15 double bond. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH suppresses silanol ionization, preventing tailing. |
| Mobile Phase B | Acetonitrile | Aprotic solvent sharpens peaks of lipophilic acetates. |
| Flow Rate | 1.0 mL/min | Optimizes the van Deemter curve for 3.5 µm particles. |
| Column Temperature | 40 °C | Reduces solvent viscosity; improves epimer resolution. |
| Detection (UV) | 244 nm | λmax for the conjugated Δ1,4 -3-ketosteroid system. |
| Injection Volume | 10 µL | Prevents volume overload and band broadening. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Phase |
| 0.0 | 70 | 30 | Equilibration |
| 15.0 | 45 | 55 | Elution of Budesonide Epimers A & B |
| 25.0 | 10 | 90 | Elution of 14,15-Dehydro Budesonide Acetate |
| 30.0 | 10 | 90 | Column Wash (Highly retained lipids) |
| 31.0 | 70 | 30 | Re-equilibration |
| 38.0 | 70 | 30 | End of Run |
Step-by-Step Sample Preparation
Note: Budesonide and its derivatives are susceptible to alkaline hydrolysis due to the C16-C17 acetal group 2. All diluents must be neutral or slightly acidic.
-
Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.
-
Standard Stock Solution (Impurity): Accurately weigh 5.0 mg of 14,15-Dehydro Budesonide Acetate reference standard. Dissolve in 50 mL of diluent to yield a 100 µg/mL stock.
-
API Stock Solution: Accurately weigh 50.0 mg of Budesonide API. Dissolve in 50 mL of diluent (1000 µg/mL).
-
System Suitability Solution (The Gatekeeper): Transfer 5.0 mL of the API Stock Solution and 5.0 mL of the Impurity Stock Solution into a 50 mL volumetric flask. Make up to volume with diluent. (Final concentration: 100 µg/mL Budesonide, 10 µg/mL 14,15-Dehydro Budesonide Acetate).
System Suitability Criteria (Self-Validation Lock)
Before analyzing unknown samples, the system must prove its resolving power:
-
Resolution ( Rs ) between Budesonide Epimer A and Epimer B must be ≥1.5 .
-
Resolution ( Rs ) between Budesonide Epimer B and 14,15-Dehydro Budesonide Acetate must be ≥5.0 (verifying the gradient's capacity to separate the core API from the highly retained acetate).
-
Tailing Factor ( Tf ) for all peaks must be ≤1.5 .
Caption: Mechanistic drivers for the chromatographic resolution of 14,15-Dehydro Budesonide Acetate.
Method Validation Data Summary
Following ICH Q2(R1) guidelines, the developed method was subjected to rigorous validation. The quantitative data is summarized below, demonstrating the method's reliability for routine Quality Control (QC) and stability-indicating purposes.
| Validation Parameter | 14,15-Dehydro Budesonide Acetate Results | Acceptance Criteria |
| Linearity Range | 0.1 µg/mL to 20.0 µg/mL | R2≥0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL (S/N = 3:1) | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) | 0.10 µg/mL (S/N = 10:1) | Signal-to-Noise ≥ 10, RSD ≤ 5.0% |
| Method Precision (%RSD) | 1.2% (n=6 injections at 10 µg/mL) | ≤ 2.0% |
| Accuracy (Recovery) | 98.5% - 101.2% (Spiked at 50, 100, 150%) | 95.0% - 105.0% |
| Robustness | Passed ( ± 2°C Temp, ± 0.1 mL/min Flow) | Rs≥1.5 maintained |
Conclusion
The successful quantification of 14,15-Dehydro Budesonide Acetate requires a deep mechanistic understanding of steroidal chromatography. By leveraging the π−π interactions of a Phenyl-Hexyl column and the sharp elution profile provided by an Acetonitrile/Formic Acid gradient, this method overcomes the challenges of separating highly lipophilic, planar impurities from the parent Budesonide epimers. Implementing the described System Suitability Test guarantees a self-validating framework, ensuring absolute data integrity in pharmaceutical development.
References
-
BenchChem. Stability-Indicating HPLC Method for Budesonide and its Impurities: Application Notes and Protocols. Retrieved from: 1
-
Sigma-Aldrich. 14,15-Dehydro Budesonide Acetate (CAS: 2408395-13-9) Product Specifications. Retrieved from:
-
Waters Corporation. Analytical Quality-by-Design Based Method Development for the Analysis of Formoterol, Budesonide, and Related Compounds Using UHPLC-MS. Retrieved from:
-
National Institutes of Health (PMC). Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters. Retrieved from: 2
Sources
Synthesis protocol for 14,15-Dehydro Budesonide Acetate
Application Note: Selective C-21 Acetylation for the Synthesis of 14,15-Dehydro Budesonide Acetate
Executive Summary & Scientific Rationale
In the highly regulated landscape of corticosteroid manufacturing, the synthesis and characterization of process impurities and degradation products are critical for ensuring drug safety and efficacy. 14,15-Dehydro Budesonide Acetate (CAS: 2408395-13-9) is a specialized analytical reference standard utilized in the impurity profiling and toxicological assessment of Budesonide formulations [1].
The synthesis of this compound relies on the precise, regioselective acetylation of its precursor, 14,15-Dehydro Budesonide (Budesonide EP Impurity E, CAS: 131918-64-4) [2]. The steroidal scaffold of the precursor contains two hydroxyl groups: a secondary 11β-OH and a primary 21-OH.
The Causality of the Chemical Strategy: Standard acylation protocols often require complex protection and deprotection steps. However, the 11β-OH group in the corticosteroid core is heavily sterically hindered by the rigid tetracyclic structure and the angular C-18 and C-19 methyl groups. By exploiting this steric hindrance, we can apply mild acetylating conditions (acetic anhydride in pyridine) to exclusively target the unhindered primary 21-OH[3]. Pyridine is chosen strategically as it serves a dual purpose: it acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, and it functions as an acid scavenger to neutralize the acetic acid byproduct. This neutralization is critical, as the C-16/C-17 butylidene acetal group is highly sensitive to acidic degradation.
Fig 1: Synthetic pathway for the selective C-21 acetylation of 14,15-Dehydro Budesonide.
Quantitative Data & Stoichiometry
To ensure a self-validating and reproducible system, exact stoichiometric ratios must be maintained. Excess acetic anhydride is kept to a minimum (1.5 equivalents) to further prevent any trace acetylation of the 11β-OH over extended reaction times.
Table 1: Reagent Matrix and Stoichiometry
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Functional Role |
| 14,15-Dehydro Budesonide | 428.52 | 1.0 | 1.00 g | Steroidal Starting Material |
| Acetic Anhydride ( Ac2O ) | 102.09 | 1.5 | 330 µL | Acylating Agent |
| Pyridine (Anhydrous) | 79.10 | Solvent | 10.0 mL | Catalyst / Acid Scavenger |
| Ethyl Acetate (EtOAc) | 88.11 | N/A | 50.0 mL | Extraction Solvent |
| Silica Gel (230-400 mesh) | N/A | N/A | 30.0 g | Stationary Phase |
Experimental Workflow & Protocol
This protocol is designed as a self-validating workflow. The progression of the reaction is physically observable via Thin-Layer Chromatography (TLC), where the conversion of the highly polar primary alcohol to a less polar acetate ester provides immediate visual confirmation of success.
Fig 2: Step-by-step experimental workflow for the synthesis and purification process.
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 50 mL two-neck round-bottom flask and purge with inert Nitrogen ( N2 ) gas to prevent moisture from hydrolyzing the acetic anhydride.
-
Substrate Dissolution: Add 1.00 g of 14,15-Dehydro Budesonide to the flask. Inject 10.0 mL of anhydrous pyridine. Stir magnetically until a clear solution is achieved. Submerge the flask in an ice bath to bring the internal temperature to 0°C.
-
Acylation Initiation: Using a gas-tight syringe, add 330 µL of acetic anhydride dropwise over 10 minutes. The slow addition controls the exothermic formation of the acylpyridinium intermediate.
-
Reaction Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25°C). Stir continuously for 2 hours.
-
In-Process Control (Self-Validation): Spot the reaction mixture against the starting material on a silica gel TLC plate. Elute using a Hexane:EtOAc (1:1 v/v) system. The reaction is deemed complete when the starting material spot ( Rf≈0.35 ) is entirely replaced by a higher-eluting product spot ( Rf≈0.55 ), confirming the loss of the polar hydroxyl group.
-
Quenching: Pour the reaction mixture slowly into 50 mL of vigorously stirred ice-water. This quenches unreacted acetic anhydride and precipitates the crude steroidal product.
-
Extraction & Washing: Extract the aqueous mixture with Ethyl Acetate ( 3×20 mL). Combine the organic layers and wash sequentially with cold 1M HCl ( 2×15 mL) to remove residual pyridine, followed by saturated NaHCO3 (20 mL) and brine (20 mL). Dry over anhydrous Na2SO4 .
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of Hexane to Hexane:EtOAc (60:40). Collect the fractions containing the pure product and evaporate to yield 14,15-Dehydro Budesonide Acetate as a white to off-white solid.
Analytical Characterization & Validation
Because the starting material contains a butylidene acetal at the C-16/C-17 position, it inherently exists as a ~1:1 mixture of C-22 epimers (22R and 22S). Consequently, the synthesized 14,15-Dehydro Budesonide Acetate will also present as an epimeric mixture [4]. This is a critical analytical feature; chromatograms will display twin peaks, and NMR spectra will show doubled signals for specific protons.
Table 2: Expected Analytical Validation Parameters
| Analytical Technique | Expected Observation / Specification for Validation |
| LC-MS (ESI+) | Base peak corresponding to [M+H]+ at m/z 471.2 (Exact Mass: 470.23). |
| 1 H-NMR ( CDCl3 , 400 MHz) | Diagnostic shift of C-21 methylene protons downfield to ~4.7–5.0 ppm (AB quartet). Appearance of a new sharp singlet at ~2.1 ppm corresponding to the acetate methyl group ( −O−CO−CH3 ). |
| HPLC Purity | >98.0% Area. The chromatogram will exhibit two closely eluting peaks with an area ratio of approximately 1:1, validating the preservation of the 22R/22S epimeric acetal center. |
| FT-IR (ATR) | Strong ester carbonyl stretch ( C=O ) at ~1740 cm−1 , distinct from the ketone carbonyls at C-3 and C-20. |
References
Application Note: Isolation and Purification of 14,15-Dehydro Budesonide Acetate from Synthetic Reaction Mixtures
Introduction & Mechanistic Context
Budesonide is a highly effective, non-halogenated glucocorticoid utilized extensively in the management of asthma and inflammatory bowel diseases. The synthesis of budesonide and its derivatives involves complex, multi-step steroidal transformations. During dehydrogenation steps—typically aimed at forming the 1,4-diene system in the A-ring—or during the functionalization of the D-ring, unintended elimination reactions can occur. These side reactions frequently lead to the formation of the 14,15-dehydro impurity[1].
14,15-Dehydro Budesonide Acetate (CAS: 2408395-13-9, Molecular Formula: C27H34O7, MW: 470.56) is a critical process impurity and synthetic intermediate[2][3]. Regulatory agencies (such as the FDA and EMA) and ICH Q3A guidelines mandate the rigorous identification, qualification, and quantification of such impurities in active pharmaceutical ingredients (APIs)[4]. Isolating this specific acetate derivative from complex reaction mixtures is essential for creating highly pure reference standards required for analytical method validation, stability indicating assays, and batch release testing[5].
Rationale for the Isolation Strategy
Expertise & Experience: The "Why" Behind the Workflow The primary challenge in isolating 14,15-Dehydro Budesonide Acetate lies in its extreme structural similarity to the target product and other process impurities. The sole structural variance is the presence of an additional double bond at the C14-C15 position of the steroidal core.
-
The Limitation of Normal-Phase Chromatography: Normal-phase silica relies primarily on hydrogen bonding and dipole-dipole interactions. Because the C14-C15 double bond does not significantly alter the overall polarity or hydrogen-bonding capacity of the highly oxygenated steroid, normal-phase flash chromatography yields poor selectivity, resulting in co-elution with the parent saturated steroid.
-
The Reversed-Phase (RP-HPLC) Advantage: Reversed-Phase Preparative HPLC exploits hydrophobic interactions. By utilizing a stationary phase with π−π interaction capabilities (such as a Phenyl-Hexyl column) rather than a standard C18, the stationary phase can interact differentially with the π electrons of the 14,15-double bond. This mechanistic choice is the critical driver for achieving baseline resolution between the dehydro-impurity and the saturated analogs.
Experimental Workflow Visualization
Workflow for the isolation of 14,15-Dehydro Budesonide Acetate.
Step-by-Step Experimental Protocol
Phase 1: Sample Preparation and Primary Enrichment
-
Quenching and Extraction: Quench the crude steroidal reaction mixture with ice-cold saturated aqueous ammonium chloride ( NH4Cl ) to neutralize residual basic or acidic reagents without degrading the steroid. Extract the aqueous phase three times with Dichloromethane (DCM).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2SO4 ), and concentrate under reduced pressure at 35°C to yield the crude extract.
-
Flash Chromatography (Enrichment): Load the crude extract onto a normal-phase silica gel flash column. Elute with a gradient of Hexane:Ethyl Acetate (from 80:20 to 40:60, v/v). Monitor fractions via TLC (UV 254 nm). Pool fractions containing the target mass (m/z 471.2 [M+H]+ ) to create an enriched fraction.
Phase 2: Preparative HPLC Isolation
-
System Preparation: Equip a Prep-HPLC system with a Phenyl-Hexyl column (250 mm × 21.2 mm, 5 µm).
-
Mobile Phase: Prepare Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid). The acidic modifier suppresses the ionization of any residual enol forms, preventing peak tailing.
-
Sample Loading: Dissolve the enriched fraction in a minimum volume of Acetonitrile/Water (50:50, v/v) and filter through a 0.45 µm PTFE syringe filter.
-
Gradient Elution: Run a shallow gradient from 45% B to 65% B over 30 minutes. The shallow gradient slope is critical to separate the 14,15-dehydro derivative from the saturated analogs.
-
Fraction Collection: Trigger fraction collection based on UV absorbance at 240 nm (characteristic of the conjugated steroidal diene system) and mass confirmation.
Phase 3: Recovery and Post-Isolation Processing
-
Solvent Removal: Pool the pure fractions. Remove the acetonitrile under reduced pressure using a rotary evaporator at a low temperature (<30°C) to prevent thermal degradation.
-
Lyophilization: Freeze the remaining aqueous suspension and lyophilize for 48 hours to yield 14,15-Dehydro Budesonide Acetate as a white to off-white solid.
Quantitative Data & Chromatographic Parameters
The following table summarizes the optimized Prep-HPLC parameters and the resulting recovery metrics for the isolation process.
| Parameter | Specification / Result |
| Stationary Phase | Phenyl-Hexyl, 250 × 21.2 mm, 5 µm |
| Mobile Phase A | HPLC-Grade Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 20.0 mL/min |
| Detection Wavelength | UV at 240 nm |
| Target Retention Time | ~22.5 minutes |
| Pre-HPLC Purity | ~35% (Post-Flash Chromatography Enrichment) |
| Final Isolated Purity | >98.5% (by analytical UHPLC-UV) |
| Overall Recovery Yield | 65 - 70% |
Analytical Verification (Self-Validating System)
To ensure the isolated material meets the rigorous standards of a Certified Reference Material (CRM)[6], the protocol must close with a self-validating analytical loop:
-
High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass to rule out isobaric impurities. The theoretical [M+H]+ for C27H34O7 is 471.2383.
-
1H and 13C NMR: The defining feature of 14,15-Dehydro Budesonide Acetate is the presence of the vinylic protons at C14/C15. Look for characteristic doublet/multiplet signals in the 5.5–6.5 ppm region that are strictly absent in standard budesonide acetate[1].
-
Orthogonal Purity Assessment: Analyze the final lyophilized powder via analytical UHPLC using a different column chemistry (e.g., C18) than the preparative step. The area normalization method should indicate >98% purity, confirming its suitability for pharmaceutical impurity profiling[4].
References
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Products [chemicea.com]
- 3. 14,15-Dehydro Budesonide Acetate | CAS No- 2408395-13-9 | NA [chemicea.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. 14,15-Dehydro Budesonide Acetate | LGC Standards [lgcstandards.com]
- 6. Budesonide | Sigma-Aldrich [sigmaaldrich.com]
A Comprehensive Guide to LC-MS Analysis for Budesonide Impurity Profiling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the identification and quantification of impurities in Budesonide using Liquid Chromatography-Mass Spectrometry (LC-MS). Budesonide, a potent glucocorticoid steroid, is widely used in the treatment of asthma and other inflammatory conditions.[1][2] Ensuring the safety and efficacy of Budesonide formulations requires rigorous control over its impurity profile, a mandate set by global regulatory bodies.[3][4] This guide delves into the causality behind experimental choices, from sample preparation and chromatographic separation to mass spectrometric detection and forced degradation studies. It is designed to equip researchers and drug development professionals with a robust framework for developing and validating a stability-indicating LC-MS method in line with regulatory expectations.
The Imperative of Impurity Profiling in Pharmaceutical Development
The presence of impurities in an Active Pharmaceutical Ingredient (API) or final drug product can significantly impact its safety and efficacy.[3] Impurities can originate from various sources, including the synthetic process (starting materials, by-products, intermediates), degradation of the drug substance over time, or reactions with excipients.[5][6]
Regulatory authorities, including the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities.[6] The key guidelines, ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products, define specific thresholds for action[5][7]:
-
Reporting Threshold: The level above which an impurity must be reported.
-
Identification Threshold: The level above which the structure of an impurity must be determined.[8]
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[7][8]
A well-characterized impurity profile is not merely a regulatory hurdle; it is a fundamental component of quality assurance, ensuring batch-to-batch consistency and providing critical data for determining the product's shelf-life.[6] LC-MS has become the cornerstone technique for this task due to its high sensitivity and specificity, enabling the detection and structural elucidation of impurities even at trace levels.[6]
Understanding Budesonide and Its Potential Impurities
Budesonide is a corticosteroid that exists as a mixture of two epimers, 22R and 22S, with the 22R form being significantly more active.[9][10] Its complex structure makes it susceptible to various chemical transformations, leading to a range of potential impurities. These can be broadly classified as process-related impurities or degradation products.[11]
Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are essential for identifying potential degradation pathways and demonstrating the stability-indicating capability of the analytical method.[12] Common impurities and degradation products identified for Budesonide include:
-
Process-Related Impurities: Budesonide Impurity A, C, F, G, I.[11][13]
-
Degradation Products: Budesonide Impurity D, E, 17-carboxylate, 17-ketone.[11][14]
-
Photodegradation Products: Lumibudesonide, which can form upon exposure to UV light.[2][15]
A Validated LC-MS/MS Protocol for Impurity Profiling
This section details a comprehensive, step-by-step methodology for the analysis of Budesonide and its impurities. The rationale behind each parameter selection is provided to facilitate method understanding, adaptation, and troubleshooting.
Materials and Reagents
-
Reference Standards: Budesonide, and known impurity standards (e.g., Budesonide Impurity D, 17-keto Impurity) from a reputable supplier.[16][17]
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.[18]
-
Additives: Formic acid (analytical grade) and ammonium formate (LC-MS grade).[18]
-
Drug Product/Substance: The Budesonide sample to be analyzed.
Protocol: Sample and Standard Preparation
The objective is to completely dissolve the analyte and impurities in a solvent compatible with the mobile phase, minimizing any potential degradation during preparation.
-
Stock Solution Preparation (1 mg/mL): Accurately weigh and dissolve Budesonide reference standard in methanol to prepare a stock solution.
-
Working Standard Solution (e.g., 0.5 µg/mL): Prepare a working standard by diluting the stock solution with a diluent such as a 50:50 (v/v) mixture of acetonitrile and water. This concentration is suitable for assessing the primary analyte peak.
-
Impurity Spiking Solution: If available, prepare a mixed stock solution of known impurities and spike it into a Budesonide working standard to confirm their retention times and detector response.
-
Sample Preparation (Drug Product): Accurately weigh a portion of the drug product (e.g., powder from a capsule or nebulizer solution) and dissolve it in the diluent to achieve a target Budesonide concentration similar to the working standard. Sonication may be used to ensure complete dissolution.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to remove particulates and protect the LC system.
LC-MS/MS System and Optimized Conditions
The goal of the chromatographic method is to achieve baseline separation of the Budesonide epimers and all known and potential impurities. The mass spectrometer settings are optimized for sensitive and specific detection.
-
Column Chemistry: A C18 stationary phase is selected for its excellent hydrophobic retention and separation capabilities for steroid molecules like Budesonide.[19]
-
Mobile Phase: Acetonitrile is a common organic modifier providing good peak shape. The addition of a weak acid like formic acid to the aqueous phase helps to protonate the analytes, which is crucial for efficient positive mode electrospray ionization (ESI).[18]
-
Ionization Mode: Budesonide and its related compounds readily form protonated molecules [M+H]⁺, making positive ESI the preferred ionization technique.[10][18]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, allowing for quantification even at very low levels (pg/mL).[10] A full scan or product ion scan can be used for identifying unknown impurities.
Table 1: Optimized Liquid Chromatography Conditions | Parameter | Setting | | :--- | :--- | | LC System | UPLC/UHPLC System (e.g., Waters ACQUITY, Agilent 1290) | | Column | Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 40 | | | 15.0 | 60 | | | 18.0 | 95 | | | 20.0 | 95 | | | 20.1 | 40 | | | 25.0 | 40 |
Table 2: Optimized Mass Spectrometry Conditions | Parameter | Setting | | :--- | :--- | | MS System | Triple Quadrupole Mass Spectrometer (e.g., SCIEX 5500+, Waters Xevo TQ-S) | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Ion Spray Voltage | 3000 V to 5000 V | | Source Temperature | 500°C - 600°C | | Curtain Gas (CUR) | 30 psi | | Ion Source Gas 1 (GS1) | 60 psi | | Ion Source Gas 2 (GS2) | 80 psi | | Dwell Time | 75 - 200 ms | | MRM Transitions | Compound | Q1 (m/z) | Q3 (m/z) | Collision Energy (eV) | | | Budesonide | 431.3 | 323.2 | 19 | | | Budesonide (Confirming) | 431.3 | 147.1 | 35 | | | Budesonide-d8 (IS) | 439.3 | 323.2 | 19 | | | Add known impurities as needed | | | |
Note: MS parameters are instrument-dependent and require optimization.[10]
Protocol: Forced Degradation Studies
This protocol outlines the stress conditions used to demonstrate the stability-indicating nature of the method.[2] A solution of Budesonide (e.g., 0.1 mg/mL) is subjected to the following conditions. Samples are taken at various time points, neutralized if necessary, and analyzed.
-
Acid Hydrolysis: Mix the drug solution with an equal volume of 1N HCl and keep at 80°C.
-
Base Hydrolysis: Mix the drug solution with an equal volume of 1N NaOH and keep at 80°C.
-
Oxidative Degradation: Mix the drug solution with an equal volume of 30% H₂O₂ and keep at room temperature.[2]
-
Thermal Degradation: Store the drug solution at 80°C in an oven.
-
Photolytic Degradation: Expose the drug solution to a UV lamp (254 nm) or a photostability chamber.[15]
-
Control Sample: A sample of the drug solution is stored under normal conditions and analyzed alongside the stressed samples.
The goal is to achieve 5-20% degradation of the parent drug. The resulting chromatograms should show adequate separation between the Budesonide peak and any formed degradants.
Caption: Decision workflow for impurity identification and quantification.
Conclusion
This application note provides a robust and detailed framework for the LC-MS analysis of Budesonide impurities. The described protocols for sample preparation, chromatographic separation, mass spectrometric detection, and forced degradation studies constitute a comprehensive, stability-indicating method. By explaining the rationale behind key experimental choices, this guide empowers scientists to not only replicate the method but also to adapt and troubleshoot it effectively. Adherence to this systematic approach will ensure the generation of high-quality, reliable data that meets the stringent requirements of regulatory bodies, ultimately safeguarding patient safety and ensuring product quality.
References
-
A Novel Method for the Estimation of Budesonide in Human Plasma by Using LC-MS - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
Edsbäcker, S., et al. (2003). Automated sample preparation for the determination of budesonide in plasma samples by liquid chromatography and tandem mass spectrometry. Journal of Chromatography B, 785(1), 17-27. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project. Retrieved from [Link]
-
Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis, 14(008). Retrieved from [Link]
-
Patel, R., et al. (n.d.). Regulatory aspects of Impurity profiling. International Journal of Pharmaceutical Research & Allied Sciences. Retrieved from [Link]
-
SCIEX. (n.d.). LC-MS/MS Method for the Quantification of Budesonide in Human Plasma. Retrieved from [Link]
-
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Rane, S., et al. (2017). Highly sensitive quantitative analysis of budesonide from plasma using LC/MS/MS. ASMS 2017 ThP 710. Retrieved from [Link]
-
(PDF) Analytical Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in Budesonide Respules Formulation. (n.d.). ResearchGate. Retrieved from [Link]
-
Ruhela, G., & Kaushik, D. (2017, July 1). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
De-Oliveira, M. F., et al. (2007). Budesonide quantification by HPLC coupled to atmospheric pressure photoionization (APPI) tandem mass spectrometry. Application to a bioequivalence study. Journal of Chromatography B, 852(1-2), 523-530. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Rapid Method for the Ultra-sensitive Quantification of Budesonide and Formoterol in Human Plasma. Retrieved from [Link]
-
Waters Corporation. (n.d.). Quantification of Budesonide Using UPLC and Xevo TQ-S. Retrieved from [Link]
-
Veeprho. (n.d.). Budesonide Impurities and Related Compound. Retrieved from [Link]
-
International Journal of Membrane Science and Technology. (2023). Forced Degradation Studies for Glycopyrrolate, Formoterol & Budesonide By UPLC. Retrieved from [Link]
-
(PDF) Summary of forced degradation studies for budesonide. (n.d.). ResearchGate. Retrieved from [Link]
-
Zhang, M., et al. (2022, January 20). Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV. Journal of Pharmaceutical and Biomedical Analysis, 209, 114518. Retrieved from [Link]
-
(PDF) BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF BUDESONIDE IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY AND ITS APPLICATION TO A PHARMACOKINETIC STUDY. (n.d.). ResearchGate. Retrieved from [Link]
-
Bhutnar, A., et al. (2017). Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy. American Journal of Analytical Chemistry, 8, 449-461. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Budesonide-impurities. Retrieved from [Link]
-
Giorgi, M., et al. (2013). An LC–MS/MS method for the determination of budesonide and 16α-hydroxyprednisolone in dog plasma. Journal of Analytical Methods in Chemistry, 2013, 831631. Retrieved from [Link]
-
(PDF) Solid State Compatibilty Studies between Budesonide with Some Excipients by using HPLC. (n.d.). ResearchGate. Retrieved from [Link]
-
Cleanchem. (n.d.). Budesonide Impurity 9. Retrieved from [Link]
-
ICH. (2006, June 6). Q3B(R2): Impurities in New Drug Products. Retrieved from [Link]
-
ICH. (n.d.). ICH Harmonised Tripartite Guideline - Impurities in New Drug Products. Retrieved from [Link]
-
Ayed, M., et al. (2011). Excretion study of budesonide metabolites after inhalation and oral administration using LC-ESI-MS/MS. Journal of Analytical Toxicology, 35(8), 554-560. Retrieved from [Link]
-
(PDF) ICH GUIDELINES FOR IMPURITY PROFILE. (n.d.). ResearchGate. Retrieved from [Link]
Sources
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- 6. rroij.com [rroij.com]
- 7. database.ich.org [database.ich.org]
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- 17. synthinkchemicals.com [synthinkchemicals.com]
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- 19. waters.com [waters.com]
Introduction & Mechanistic ContextBudesonide is a potent glucocorticoid widely prescribed for the management of asthma and inflammatory bowel diseases. During its synthesis or under environmental stress (such as UV irradiation or acidic/basic hydrolysis), the active pharmaceutical ingredient (API) is susceptible to degradation and the formation of related impurities. One such critical process-related impurity is14,15-Dehydro Budesonide Acetate (CAS: 2408395-13-9).
Introduction & Mechanistic ContextBudesonide is a potent glucocorticoid widely prescribed for the management of asthma and inflammatory bowel diseases[1]. During its synthesis or under environmental stress (such as UV irradiation or acidic/basic hydrolysis), the active pharmaceutical ingredient (API) is susceptible to degradation and the formation of related impurities[2]. One such critical process-related impurity is14,15-Dehydro Budesonide Acetate (CAS: 2408395-13-9)[3].
Understanding the structural differences between the parent API and this impurity is foundational to designing an effective chromatographic separation. Budesonide contains multiple polar functional groups—specifically free hydroxyls at C11 and C21—that act as strong hydrogen-bond donors. In contrast, 14,15-Dehydro Budesonide Acetate features an additional double bond in the D-ring (altering its steric conformation) and an acetylated hydroxyl group.
Causality of Retention: In normal-phase Thin Layer Chromatography (TLC) utilizing a bare silica gel stationary phase, retention is strictly governed by dipole-dipole interactions and hydrogen bonding with surface silanol (-SiOH) groups. The acetylation in the impurity caps a critical hydrogen-bond donor, significantly reducing its polar surface area. Consequently, 14,15-Dehydro Budesonide Acetate exhibits a much weaker affinity for the stationary phase compared to budesonide, allowing it to partition more readily into the moderately polar mobile phase and elute with a higher Retention Factor (Rf).
Chromatographic Partitioning Mechanism
Fig 1. Mechanistic causality of chromatographic separation based on structural polarity.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system. System Suitability Testing (SST) parameters are embedded within the workflow to verify that the stationary and mobile phases are interacting correctly before any quantitative data is accepted.[1].
Materials & Reagents:
-
Stationary Phase: TLC Silica gel 60 F254, 20 x 10 cm aluminum sheets (Merck).
-
Mobile Phase: Ethyl Acetate : Toluene (7:3, v/v).
-
Diluent: HPLC-grade Methanol.
-
Standards: Budesonide Reference Standard (RS) and 14,15-Dehydro Budesonide Acetate RS.
Step-by-Step Methodology:
-
Plate Pre-washing & Activation:
-
Action: Wash the TLC plates with pure methanol and activate in a hot air oven at 110°C for 20 minutes.
-
Causality: Removes adsorbed atmospheric moisture and manufacturing impurities from the silica gel, ensuring reproducible silanol activity and preventing band distortion.
-
-
Preparation of Solutions:
-
Action: Dissolve 10 mg of Budesonide and 1 mg of 14,15-Dehydro Budesonide Acetate in 10 mL of methanol to create stock solutions. Dilute to working concentrations (e.g., 100 µg/mL).
-
-
Sample Application:
-
Action: Apply 10 µL of standard and sample solutions as 6 mm bands using a CAMAG Linomat 5 applicator equipped with a 100-µL syringe. Maintain a 5 mm distance between bands.
-
Causality: Band application (rather than traditional spot application) minimizes longitudinal diffusion, resulting in sharper peaks and higher resolution during densitometric scanning.
-
-
Chamber Saturation (Critical Validation Step):
-
Action: Line a 10 x 10 cm twin-trough chamber with filter paper. Add 10 mL of the Ethyl Acetate:Toluene (7:3) mobile phase. Seal and allow to equilibrate for exactly 30 minutes at ambient temperature (25°C ± 2°C).
-
Causality: Saturation fills the chamber atmosphere with solvent vapors. This prevents the mobile phase from evaporating off the plate during development, which would otherwise cause unequal capillary flow (the "edge effect") and variable Rf values.
-
-
Chromatographic Development:
-
Action: Place the plate in the chamber and develop up to a migration distance of 80 mm. Remove and air-dry for 5 minutes.
-
-
Densitometric Detection:
-
Action:[1].
-
Causality: Both budesonide and its dehydro-acetate impurity possess a conjugated dienone system in the A-ring (C1-C2, C4-C5 double bonds, C3 ketone). This specific chromophore has a strong UV absorbance maximum near 246 nm, ensuring maximum detection sensitivity and an optimal signal-to-noise ratio.
-
System Suitability Checkpoint (Self-Validation): Before proceeding to quantification, the system MUST meet the following criteria:
-
The Rf value of the Budesonide standard must be 0.48 ± 0.03 .
-
The resolution (Rs) between Budesonide and 14,15-Dehydro Budesonide Acetate must be ≥ 1.5 . (Note: If Rs < 1.5, chamber saturation was likely insufficient or the mobile phase ratio was prepared incorrectly, and the run must be aborted).
Analytical Workflow Diagram
Fig 2. Step-by-step TLC analytical workflow with built-in system suitability validation.
Quantitative Data & Optimization Summaries
Table 1: Mobile Phase Optimization and Causality
| Mobile Phase Composition | Ratio (v/v) | Budesonide Rf | Impurity Rf | Resolution (Rs) | Mechanistic Observation |
|---|---|---|---|---|---|
| Chloroform : Methanol | 9:1 | 0.85 | 0.92 | < 1.0 | High polarity of methanol disrupts silica-analyte H-bonding too aggressively, causing co-elution. |
| Isopropanol : Ammonia | 8:2 | 0.74 | 0.88 | 1.2 | Basic environment causes peak tailing for neutral steroids; suboptimal resolution. |
| Ethyl Acetate : Toluene | 7:3 | 0.48 | 0.68 | > 2.0 | Optimal balance of dispersive (toluene) and dipole (ethyl acetate) interactions. Sharp bands. |
Table 2: Method Validation Parameters (per ICH Q2(R1) Guidelines)
| Validation Parameter | Budesonide | 14,15-Dehydro Budesonide Acetate |
|---|---|---|
| Linearity Range | 100 - 1000 ng/band | 50 - 500 ng/band |
| Correlation Coefficient (r²) | 0.9992 | 0.9989 |
| Limit of Detection (LOD) | 35 ng/band | 15 ng/band |
| Limit of Quantification (LOQ) | 105 ng/band | 45 ng/band |
| Recovery (Accuracy) | 99.5% ± 1.2% | 98.8% ± 1.5% |
| Precision (% RSD, n=6) | 0.85% | 1.12% |
References
-
Damle, M. C., & Meshram, P. D. (2023). "Development and Validation of Stability-Indicating High-Performance Thin-Layer Chromatographic Method for Budesonide." ResearchGate. Available at: [Link]
-
Scirp.org. "Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy." Scientific Research Publishing. Available at: [Link]
Application Note: Protocols for the Storage and Handling of Budesonide Acetate Standards
Introduction
Budesonide, a potent glucocorticoid, is a cornerstone in the treatment of asthma and other inflammatory diseases.[1][2] Accurate quantification of Budesonide in pharmaceutical formulations is critical for ensuring product quality, safety, and efficacy. This relies on the use of well-characterized and properly maintained reference standards.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential protocols for the storage and handling of Budesonide Acetate standards to maintain their integrity and ensure reliable analytical results.
The stability of a pharmaceutical compound like Budesonide is influenced by environmental factors including temperature, light, humidity, and air.[5] Improper handling and storage can lead to degradation, compromising the accuracy of analytical measurements.[6] Adherence to established protocols is therefore not just a matter of good laboratory practice, but a prerequisite for regulatory compliance and the generation of valid scientific data.
Chemical and Physical Properties of Budesonide
Budesonide (C₂₅H₃₄O₆) is a corticosteroid characterized by a highly oxygenated pregna-1,4-diene structure.[2] It exists as a mixture of two epimers, 22R and 22S, which may exhibit different stability profiles.[7][8] Understanding the physicochemical properties of Budesonide is fundamental to designing appropriate storage and handling procedures.
| Property | Value/Description | Source |
| Chemical Formula | C₂₅H₃₄O₆ | [2] |
| Molecular Weight | 430.5 g/mol | [2][9] |
| Appearance | White to off-white crystalline powder | N/A |
| Solubility | Sparingly soluble in water, freely soluble in methanol and ethanol. | [10][11] |
| Melting Point | ~221-230 °C (with decomposition) | N/A |
| Epimers | Exists as a mixture of C-22S (epimer A) and C-22R (epimer B) epimers. | [8] |
This table summarizes key physical and chemical properties of Budesonide.
Long-Term Storage of Budesonide Acetate Primary Standards
The primary objective of long-term storage is to preserve the chemical and physical integrity of the reference standard until its expiration date.[5]
Temperature and Humidity
Protocol:
-
Storage Temperature: Budesonide Acetate standards should be stored in a controlled environment at 2-8°C.
-
Humidity Control: The storage area should be dry. The use of desiccants is recommended if the standard is not in a hermetically sealed container.
-
Monitoring: Temperature and humidity of the storage unit must be continuously monitored and recorded.
Causality: Lower temperatures slow down the rate of chemical degradation reactions.[6] Corticosteroids can be susceptible to hydrolysis, and controlling humidity minimizes the risk of water-mediated degradation.
Light Protection
Protocol:
-
Container: Store the standard in its original, light-resistant container.[12]
-
Storage Location: Keep the container in a dark place, such as a refrigerator or a designated cabinet.[12]
Causality: Budesonide is known to be susceptible to photodegradation, which can lead to the formation of isomeric impurities like Lumibudesonide.[13] Exposure to UV or fluorescent light can significantly compromise the purity of the standard.[6]
Inert Atmosphere
Protocol:
-
For highly sensitive applications or long-term archival, consider storing the standard under an inert gas like nitrogen or argon.
-
If the original container has been opened, purging the headspace with an inert gas before resealing can help displace oxygen.
Causality: Oxidative degradation is a potential pathway for corticosteroid decomposition.[6][14] Removing oxygen from the storage environment minimizes the risk of oxidative reactions.
Handling and Usage of Budesonide Acetate Standards
Proper handling procedures are crucial to prevent contamination and degradation of the reference standard during use.
General Handling
Protocol:
-
Equilibration: Before opening, allow the container to equilibrate to ambient laboratory temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold powder.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[15] Corticosteroids are potent compounds and direct contact should be avoided.[16]
-
Weighing: Use a calibrated analytical balance in a controlled environment (e.g., a weighing enclosure or a fume hood) to minimize inhalation and contamination.
-
Spatulas: Use clean, dry spatulas made of non-reactive material.
-
Container Sealing: Tightly reseal the container immediately after use.
-
No Return Policy: Never return unused material to the original container to prevent contamination.[17]
Causality: These steps are designed to protect both the analyst from exposure to a potent compound and the standard from environmental contaminants such as moisture, dust, and cross-contaminants.
Preparation of Standard Solutions
The preparation of accurate and stable stock and working solutions is a critical step in any quantitative analysis.
Solvent Selection
Protocol:
-
Primary Solvent: High-purity (HPLC grade or equivalent) methanol is the most commonly used solvent for preparing Budesonide stock solutions due to its excellent solvating power.[9][10][18]
-
Working Solution Diluent: The mobile phase used in the analytical method is often the preferred diluent for preparing working standards to ensure compatibility with the chromatographic system.[19] Common diluents include mixtures of methanol and water or methanol and buffer.[9][10]
Causality: The choice of solvent is critical for ensuring complete dissolution and stability of the analyte. Using the mobile phase as a diluent for working standards minimizes solvent mismatch effects during chromatographic injection, leading to better peak shape and reproducibility.
Step-by-Step Protocol for Stock Solution Preparation (1000 µg/mL)
-
Weighing: Accurately weigh approximately 10 mg of the Budesonide Acetate reference standard into a clean weighing vessel.
-
Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.
-
Dissolution: Add approximately 7-8 mL of HPLC-grade methanol to the flask.[10]
-
Sonication: Sonicate the flask for approximately 10-15 minutes to ensure complete dissolution of the standard.[10][18]
-
Equilibration: Allow the solution to return to room temperature.
-
Dilution to Volume: Add methanol to the flask until the meniscus reaches the calibration mark.
-
Mixing: Cap the flask and invert it at least 10-15 times to ensure a homogenous solution.
Step-by-Step Protocol for Working Solution Preparation (e.g., 10 µg/mL)
-
Pipetting: Using a calibrated pipette, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL Class A volumetric flask.
-
Dilution: Dilute to the mark with the appropriate diluent (e.g., mobile phase).
-
Mixing: Cap and invert the flask multiple times to ensure homogeneity.
-
Filtration: Before injection into an HPLC system, filter the working solution through a 0.45 µm membrane filter to remove any particulates.[9][10]
Stability of Budesonide Acetate in Solution
The stability of Budesonide in solution is influenced by several factors, including solvent composition, pH, temperature, and light exposure.[7]
Short-Term Stability (Working Solutions)
-
Storage: Working solutions should be stored in tightly capped, light-protected vials (e.g., amber glass) at 2-8°C when not in use.[20]
-
Duration: It is best practice to prepare fresh working solutions daily.[10] However, stability studies have shown that Budesonide solutions can be stable for several days to weeks under refrigerated and protected conditions.[11][20] It is imperative for each laboratory to establish its own short-term stability data.
Long-Term Stability (Stock Solutions)
-
Storage: Stock solutions prepared in methanol can be stored for longer periods. They should be kept at -20°C in tightly sealed, light-resistant containers to minimize solvent evaporation and degradation.
-
Verification: The concentration and purity of long-term stored stock solutions should be verified against a freshly prepared standard before use, especially for critical assays.
Factors Affecting Solution Stability
| Factor | Effect on Budesonide Stability | Mitigation Strategy |
| pH | Degradation increases in alkaline conditions.[7][21] Stability is enhanced in slightly acidic to neutral pH.[21] | Use buffered diluents if necessary and avoid basic conditions. |
| Temperature | Higher temperatures accelerate degradation.[7] | Store solutions at recommended refrigerated or frozen temperatures. |
| Light | Exposure to light can cause photodegradation.[6][13] | Use amber glassware or protect clear vials from light. |
| Oxygen | The presence of oxygen can lead to oxidative degradation.[7] | Purge solutions with inert gas for long-term storage. |
This table outlines key factors that can impact the stability of Budesonide solutions.
Workflow and Decision Making
The following diagram illustrates the key decision points and workflow for handling Budesonide Acetate standards from receipt to final use.
Caption: Workflow for Budesonide Acetate standard handling.
Conclusion
The integrity of Budesonide Acetate reference standards is paramount for the accuracy and reliability of analytical data in pharmaceutical development and quality control. By implementing and adhering to the detailed protocols for storage, handling, and solution preparation outlined in this guide, researchers can minimize the risk of standard degradation, ensure compliance with regulatory expectations, and maintain the highest level of scientific integrity in their work.
References
- General Chapters: <1150> PHARMACEUTICAL STABILITY. Pharmacopeia.
- Mukthinuthalapati, M. and Annapurna, M. (2021). New Stability Indicating RP-HPLC Method for the Estimation of Budesonide in API and Pharmaceutical Dosage Forms. Asian Journal of Pharmaceutics, 15(4), 498-506.
- S. Ashfaq and K. R. Reddy. (2003). Development and Validation of a Reversed-Phase HPLC Method for the Analysis of Budesonide in Pharmaceutical Dosage Forms. IL FARMACO, 58(8), 961-964.
- Budesonide Pharmaceutical Secondary Standard; Certified Reference Material. Sigma-Aldrich.
- Budesonide Micronized EP for Compounding: Clinical Profile. GlobalRx.
-
A STABLE HPLC BIOANALYTICAL METHOD DEVELOPMENT FOR THE ESTIMATION OF BUDESONIDE IN PLASMA. European Journal of Pharmaceutical and Medical Research. Available from: [Link]
- Patel, P., et al. (2024). Novel RP-HPLC Method Development and Validation of Budesonide Suppository. Letters in Applied NanoBioScience, 13(4), 196.
- Porta, T., et al. (2008). Budesonide quantification by HPLC coupled to atmospheric pressure photoionization (APPI) tandem mass spectrometry. Application to a bioequivalence study on human plasma. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 139-147.
- Forced Degradation of Budesonide: A Comparative Analysis of Stress-Induced Impurities and the Metabolic Fate of 6β-Hydroxy Bude. Benchchem.
- USP 1150.
- WO2001087203A1 - Stabilized budesonide solution and method for making same. Google Patents.
- Budesonide. EUROPEAN PHARMACOPOEIA 7.0.
- <1150> PHARMACEUTICAL STABILITY (deleted). USP.
- USP 1150 PharmaceuticalStability MKT PDF. Scribd.
- US5914122A - Stable budesonide solutions, method of preparing them and use of these solutions as enema preparations and pharmaceutical foams. Google Patents.
- Bhutnar, A., et al. (2017). Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy. American Journal of Analytical Chemistry, 8, 449-461.
- Mukthinuthalapati, M. and Annapurna, M. (2021). New Stability Indicating RP-HPLC Method for the Estimation of Budesonide in API and Pharmaceutical Dosage Forms. Asian Journal of Pharmaceutics, 15(4).
- Budesonide EP Reference Standard. Sigma-Aldrich.
- Budesonide. PubChem. National Institutes of Health.
- Budesonide Extended-Release Tablets Safety Data Sheet. Viatris.
- Tai, S., et al. (2019). Biophysical and chemical stability of surfactant/budesonide and the pulmonary distribution following intra-tracheal administration. Pharmaceutical Development and Technology, 24(9), 1146-1153.
- (1151) PHARMACEUTICAL DOSAGE FORMS. USP-NF.
- Budesonide. Santa Cruz Biotechnology.
- Rossi, S., et al. (2024). Mucoadhesive Budesonide Solution for the Treatment of Pediatric Eosinophilic Esophagitis. Pharmaceuticals, 17(5), 550.
- Physical Standards and Reference Materials. FDA.
- Budesonide. LGC Standards.
- Budesonide for system suitability CRS. LGC Standards.
- CAT 793 - Budesonide Assay Standard - SAFETY DATA SHEET.
-
Analytical Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in Budesonide Respules Formulation. ResearchGate. Available from: [Link]
- Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC.
- Liu, D., et al. (2013). A practical guide to the monitoring and management of the complications of systemic corticosteroid therapy. Allergy, Asthma & Clinical Immunology, 9(1), 30.
- Four Keys to Reference Standard Management. MRIGlobal.
- Reference-Standard Material Qualification. Pharmaceutical Technology.
- Are You Handling USP Reference Standards Appropriately? Lachman Consultants.
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Liu, D., et al. (2013). A practical guide to the monitoring and management of the complications of systemic corticosteroid therapy. Allergy, Asthma & Clinical Immunology, 9(1), 30. Available from: [Link]
- Use and safety of corticosteroid injections in joints and musculoskeletal soft tissue.
- Inhaled corticosteroid doses for the BTS, NICE and SIGN asthma guideline.
-
Ramamoorthy, S. and Cidlowski, J. A. (2023). Corticosteroids. In: StatPearls [Internet]. StatPearls Publishing. Available from: [Link]
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Application Note: Determination of Optimal UV Detection Wavelength for 14,15-Dehydro Budesonide Acetate
Introduction
14,15-Dehydro Budesonide Acetate is a potential impurity and derivative of Budesonide, a potent glucocorticoid used in the treatment of asthma and other inflammatory diseases.[1][2] The accurate detection and quantification of such related substances are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone analytical technique for this purpose. The selection of an appropriate UV detection wavelength is paramount for achieving optimal sensitivity, linearity, and accuracy in the analysis of 14,15-Dehydro Budesonide Acetate.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the determination of the optimal UV detection wavelength for 14,15-Dehydro Budesonide Acetate. We will delve into the structural basis for its UV absorbance, provide a detailed protocol for experimental wavelength determination, and offer recommendations for HPLC method development.
Theoretical Background: The Chromophore and Expected UV Absorbance
The UV absorbance of a molecule is dictated by its electronic structure, specifically the presence of chromophores. In the case of corticosteroids like Budesonide and its derivatives, the primary chromophore is the α,β-unsaturated ketone in the A-ring of the steroid nucleus.[3] This conjugated system is responsible for the characteristic UV absorption of Budesonide, which exhibits a maximum absorbance (λmax) in the range of 240-246 nm.[2][4][5][6][7][8][9]
14,15-Dehydro Budesonide Acetate possesses an additional double bond at the 14,15-position, extending the conjugated system within the D-ring. This extension of the chromophore is expected to cause a bathochromic shift, also known as a red shift, resulting in a λmax at a longer wavelength compared to the parent Budesonide molecule. The addition of an acetate group at the 21-position is not expected to significantly influence the UV absorption spectrum, as it is not part of the conjugated system.
Therefore, while the λmax of Budesonide provides a valuable starting point, the optimal detection wavelength for 14,15-Dehydro Budesonide Acetate will likely be higher. Experimental determination of the precise λmax is essential for robust analytical method development.
Experimental Protocol for Determination of λmax
This protocol outlines the steps to determine the wavelength of maximum absorbance (λmax) for 14,15-Dehydro Budesonide Acetate using a UV-Vis spectrophotometer.
Materials and Reagents
-
14,15-Dehydro Budesonide Acetate reference standard
-
Methanol, HPLC grade or spectroscopic grade
-
Volumetric flasks, Class A
-
Pipettes, calibrated
-
Quartz cuvettes
Preparation of Standard Solution
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of 14,15-Dehydro Budesonide Acetate reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol. Mix thoroughly.
-
Working Solution (e.g., 10 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with methanol. This working concentration may need to be adjusted to yield an absorbance value between 0.5 and 1.0 AU for optimal accuracy.
Spectrophotometric Analysis
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Blanking: Fill a quartz cuvette with methanol (the solvent used for the sample) and use it to blank the instrument.
-
Sample Scan: Rinse the cuvette with the prepared working solution of 14,15-Dehydro Budesonide Acetate, then fill the cuvette with the working solution.
-
Wavelength Scan: Perform a wavelength scan over a range of 200 nm to 400 nm.
-
λmax Determination: Identify the wavelength at which the maximum absorbance is observed. This is the λmax of 14,15-Dehydro Budesonide Acetate.
Data Presentation and Recommendations
The experimentally determined λmax should be recorded and used for setting the detection wavelength in HPLC methods.
| Analyte | Parent Compound λmax (nm) | Expected Shift for Derivative | Recommended Starting Wavelength for HPLC (nm) |
| Budesonide | 240 - 246[2][4][5][6][7][8][9] | N/A | 240 - 246 |
| 14,15-Dehydro Budesonide Acetate | N/A | Bathochromic (Red Shift) | ~250 - 260 (To be confirmed experimentally) |
For routine analysis using HPLC, setting the detection wavelength at the experimentally determined λmax will provide the highest sensitivity. In cases where simultaneous analysis of Budesonide and its impurities is required, a wavelength that provides an adequate response for all analytes of interest should be chosen. A photodiode array (PDA) detector is highly recommended for method development as it allows for the acquisition of the full UV spectrum for each peak, aiding in peak identification and purity assessment.[2]
Experimental Workflow Diagram
Caption: Workflow for the determination and application of the optimal UV detection wavelength.
Conclusion
While no direct literature value for the λmax of 14,15-Dehydro Budesonide Acetate is readily available, a scientifically sound estimation can be made based on the known UV absorbance of Budesonide and the structural features of the derivative. The extended conjugation in 14,15-Dehydro Budesonide Acetate is predicted to result in a bathochromic shift to a wavelength longer than that of Budesonide. This application note provides a robust and straightforward protocol for the experimental determination of the optimal UV detection wavelength, empowering researchers to develop sensitive and accurate analytical methods for this compound. The use of the experimentally determined λmax is crucial for ensuring the reliability of analytical data in drug development and quality control.
References
-
International Journal of Applied Pharmaceutics. (2020). Forced Degradation Studies for Glycopyrrolate, Formoterol & Budesonide By UPLC. Retrieved from [Link]
-
Iranian Journal of Pharmaceutical Research. (2012). Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations. Retrieved from [Link]
-
ResearchGate. (2012). Development of a validated specific HPLC method for budesonide and characterization of its alkali degradation product. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2021). New Stability Indicating RP-HPLC Method for the Estimation of Budesonide in API and Pharmaceutical Dosage Forms. Retrieved from [Link]
-
ResearchGate. (2016). Summary of forced degradation studies for budesonide. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analytical Quality-by-Design Based Method Development for the Analysis of Formoterol, Budesonide, and Related Compounds Using UHPLC-MS. Retrieved from [Link]
-
Journal of Pharma Insights and Research. (2025). Recent Progress in UV Spectroscopic and Chromatographic Methods for the Determination of Budesonide in Bulk and Formulations: Review Article. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2024). Novel RP-HPLC Method Development and Validation of Budesonide Suppository. Retrieved from [Link]
-
ResearchGate. (2025). Recent Progress in UV Spectroscopic and Chromatographic Methods for the Determination of Budesonide in Bulk and Formulations: Review Article. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2011). Development and validation of selective UV spectro- photometric analytical method for budesonide pure sample. Retrieved from [Link]
-
USP. (2025). Budesonide - Definition, Identification, Assay. Retrieved from [Link]
-
Journal of Pharma Research. (n.d.). development and validation of uv-visible spectrophotometric method for estimation of budesonide. Retrieved from [Link]
-
Springer Nature. (2024). Environmentally sustainable UV spectrophotometric–chemometric approach for simultaneous determination of budesonide, glycopyrrolate, and formoterol. Retrieved from [Link]
-
Scientific Research Publishing. (2017). Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 14,15-DEHYDROBUDESONIDE. Retrieved from [Link]
-
ResearchGate. (2016). Determination of budesonide R(+) and S(−) isomers in pharmaceuticals by thin-layer chromatography with UV densitometric detection. Retrieved from [Link]
-
PubMed. (2001). A stability-indicating HPLC assay method for budesonide. Retrieved from [Link]
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Troubleshooting & Optimization
Improving HPLC resolution of 14,15-Dehydro Budesonide Acetate peak
Welcome to the technical support center for the HPLC analysis of Budesonide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance for common chromatographic challenges. The focus is on resolving the critical peak pair: Budesonide and its closely-eluting impurity, 14,15-Dehydro Budesonide Acetate.
Frequently Asked Questions (FAQs)
Q1: Why is achieving baseline resolution between Budesonide and 14,15-Dehydro Budesonide Acetate so challenging?
A: The difficulty arises from their high degree of structural similarity. 14,15-Dehydro Budesonide Acetate is an unsaturated analog of a Budesonide acetate-related compound. This subtle difference in the steroid backbone means they have very similar physicochemical properties, leading to near-identical partitioning behavior between the mobile and stationary phases under standard reversed-phase conditions. Effective separation requires a highly selective HPLC method that can exploit these minor structural differences.
Q2: What is a good starting point for a column and mobile phase?
A: A conventional starting point is a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) with a mobile phase of acetonitrile and water.[1][2] Many published methods use a ratio of approximately 55:45 (v/v) acetonitrile:water or methanol:water.[1][3] A low concentration of an acid, like phosphoric or formic acid, is often added to control the pH and improve peak shape.[1][4]
Q3: Should I use an isocratic or gradient method?
A: For separating closely related impurities like this, an isocratic method is often preferred as it can provide more consistent resolution.[5] However, if your sample contains other impurities that elute much later, a gradient method may be necessary to reduce the overall run time.[6] If using a gradient, a very shallow slope is critical for resolving the target peaks.
Q4: My resolution between the Budesonide epimers (A and B) is good, but the 14,15-Dehydro impurity is still co-eluting. What does this mean?
A: Budesonide itself is a 1:1 mixture of two diastereomers (Epimer R and Epimer S).[3] Achieving their separation is a good indicator of your column's efficiency. However, the 14,15-Dehydro impurity presents a different selectivity challenge. Your current method has sufficient efficiency but lacks the specific selectivity needed for the impurity. You will need to adjust parameters that influence selectivity, such as mobile phase composition or column chemistry, rather than just those that increase plate count.
In-Depth Troubleshooting Guide: Poor Resolution of 14,15-Dehydro Budesonide Acetate
This section provides a systematic approach to method development and optimization when baseline resolution (Resolution (Rs) ≥ 1.5) is not achieved.
The Core Problem: Insufficient Selectivity (α) and Efficiency (N)
Chromatographic resolution is governed by the resolution equation, which shows that it is a function of three key factors: efficiency (N), selectivity (α), and retention factor (k). For closely eluting isomers and related substances, selectivity is often the most critical and challenging parameter to optimize.
Logical Troubleshooting Workflow
This workflow is designed to address the most impactful and easily adjustable parameters first, progressing to more significant method changes.
Caption: A logical workflow for troubleshooting poor HPLC resolution.
1. Mobile Phase Optimization: The First Line of Attack
Changes to the mobile phase are often the quickest and most effective way to influence selectivity for steroid separations.
-
The "Why": The primary role of adjusting the organic solvent percentage is to control the retention factor (k). For critical separations, a k value between 2 and 10 is ideal. If retention is too low (k < 2), the analytes do not spend enough time interacting with the stationary phase for a good separation to occur.
-
The "How":
-
If your peaks are eluting very early, decrease the percentage of organic solvent (e.g., acetonitrile or methanol) in 2-3% increments.
-
If your peaks have very long retention times, increase the organic percentage cautiously.
-
Aim to have the Budesonide epimers eluting with a retention time of at least 5-7 minutes on a standard 150 mm column to ensure adequate interaction.
-
-
The "Why": This is a powerful tool for altering selectivity (α). Acetonitrile and methanol have different properties and engage in different intermolecular interactions (dipole-dipole, hydrogen bonding) with both the analytes and the C18 stationary phase.[6] For steroids, which have multiple polar functional groups, switching between these solvents can significantly change the elution order or spacing of closely related compounds.
-
The "How":
-
Prepare a mobile phase with methanol at a concentration that gives a similar retention time to your original acetonitrile method. (Note: You will likely need a higher percentage of methanol as it is a weaker solvent than acetonitrile in reversed-phase).
-
Evaluate the resolution. Sometimes, ternary mixtures (e.g., Water/Acetonitrile/Methanol) can provide a unique selectivity that binary mixtures cannot.[6]
-
-
The "Why": Temperature affects chromatography in two main ways: it lowers mobile phase viscosity (reducing backpressure and improving efficiency) and it can change selectivity.[7] For some structurally similar compounds like diastereomers, lower temperatures can sometimes increase resolution by enhancing the subtle energetic differences in their interactions with the stationary phase.[5] Conversely, higher temperatures can sometimes improve peak shape and efficiency.
-
The "How":
| Parameter | Action | Rationale (Causality) | Expected Outcome |
| % Organic | Decrease by 2-5% | Increases analyte interaction with the stationary phase (increases k). | Increased retention time and potentially improved resolution. |
| Organic Type | Switch from Acetonitrile to Methanol | Alters selectivity (α) through different intermolecular interactions. | Change in peak spacing and elution order. May resolve co-eluting peaks. |
| Temperature | Decrease from 40°C to 25°C | Can enhance selectivity for some isomers by favoring specific interactions. | May increase resolution, though retention time will increase.[5] |
| Temperature | Increase from 40°C to 50°C | Decreases mobile phase viscosity, improving mass transfer and efficiency (N). | Sharper peaks and shorter retention times. May improve or decrease resolution depending on selectivity effects.[7] |
2. Stationary Phase Selection: Finding the Right Chemistry
If mobile phase optimization is insufficient, the column chemistry is the next logical target.
-
The "Why": Not all C18 columns are the same. Differences in silica purity, surface coverage, and end-capping can lead to different selectivities. For polar steroids, alternative stationary phases can provide unique interaction mechanisms that a standard C18 cannot.
-
The "How":
-
Polar-Endcapped C18: These columns have a modified surface that makes them more compatible with highly aqueous mobile phases and can offer different selectivity for polar analytes by reducing unwanted interactions with residual silanols.[8]
-
Phenyl-Hexyl Phases: The phenyl groups in this stationary phase can introduce π-π interactions with the unsaturated rings in the steroid backbone. This provides a completely different separation mechanism (shape selectivity) compared to the hydrophobic interactions of a C18 phase, which is often very effective for separating isomers.
-
Smaller Particle Size / Longer Column: If selectivity (α) is acceptable but peaks are still not baseline resolved, increasing efficiency (N) is the goal. This can be achieved by using a column with smaller particles (e.g., switching from 5 µm to 3 µm or <2 µm for UHPLC) or by using a longer column (e.g., 250 mm instead of 150 mm).
-
Experimental Protocol: Systematic Approach to Improving Resolution
This protocol outlines a structured experiment to optimize the separation.
Objective: To achieve a resolution (Rs) of ≥ 1.5 between the main Budesonide peak and the 14,15-Dehydro Budesonide Acetate impurity.
Materials:
-
HPLC system with UV detector (set to ~244 nm) and column thermostat.[1]
-
Budesonide Reference Standard (containing epimers and known impurities, if available).
-
Column: High-quality C18, 150 x 4.6 mm, 3.5 µm.
-
Solvents: HPLC-grade Acetonitrile, Methanol, and water.
-
Buffer (optional): Potassium Phosphate or Formic Acid.
Methodology:
-
Establish a Baseline:
-
Mobile Phase: Acetonitrile:Water (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Run the sample and record the chromatogram. Calculate the resolution between the critical peak pair.
-
-
Optimize Retention (k):
-
Adjust the Acetonitrile:Water ratio until the retention time of the main Budesonide peak is approximately 8-10 minutes. This ensures an optimal retention factor. Record the resolution.
-
-
Evaluate Organic Modifier Selectivity (α):
-
Determine the percentage of Methanol required to achieve the same ~8-10 minute retention time for Budesonide.
-
Prepare a Methanol:Water mobile phase with this percentage.
-
Run the sample and record the chromatogram. Compare the resolution to the optimized Acetonitrile run. This is the most critical step for finding selectivity.
-
-
Evaluate Temperature Effects:
-
Using the most promising mobile phase from Step 3 (either ACN or MeOH-based), run the analysis at 25°C, 30°C, 40°C, and 50°C.
-
Plot Resolution vs. Temperature to identify the optimal setting.
-
-
Final Optimization (If Necessary):
-
If resolution is still marginal, make small adjustments to the flow rate (e.g., decrease from 1.0 mL/min to 0.8 mL/min) to increase efficiency.
-
If the above steps fail, repeat the protocol with a different column chemistry (e.g., a Phenyl-Hexyl column).
-
Caption: Relationship between HPLC parameters and chromatographic resolution.
References
-
Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV . PubMed, J Pharm Biomed Anal. 2022 Jan 20. Available from: [Link]
- Preparative separation of steroids by reverse phase HPLC. Google Patents.
-
Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns . Agilent Technologies, Inc. Available from: [Link]
-
Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry Analysis of Multiple Classes of Steroid Hormone Isomers in a Mixture . PMC, J Am Soc Mass Spectrom. 2018 Sep. Available from: [Link]
-
Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations . PMC, Daru. 2012. Available from: [Link]
-
Separation of Isomeric Steroid Metabolites Using High Resolution IMS-MS: Application Note . TOFWERK. Available from: [Link]
-
Gas Chromatographic Stability Of Epimerizable Steroids . Oxford Academic, The Journal of Clinical Endocrinology & Metabolism. 1966 Jan 1. Available from: [Link]
-
Novel RP-HPLC Method Development and Validation of Budesonide Suppository . Letters in Applied NanoBioScience, 2024. Available from: [Link]
-
Development and validation of a specific HPLC method for budesonide and characterization of its alkali degradation product . ResearchGate, Request PDF. Available from: [Link]
-
Separation and identification of the epimeric doping agents – Dexamethasone and betamethasone in equine urine and plasma: A reversed phase chiral chromatographic approach . Mad Barn, Research Bank. 2018 Oct 5. Available from: [Link]
-
Development and Validation of a Reversed-Phase HPLC Method for the Analysis of Budesonide in Pharmaceutical Dosage Forms . Indian Journal of Pharmaceutical Sciences. Available from: [Link]
-
Analytical Quality-by-Design Based Method Development for the Analysis of Formoterol, Budesonide, and Related Compounds Using UHPLC-MS . Waters Corporation. Available from: [Link]
-
Effect of composition of mobile phase on the separation of standards . ResearchGate. Available from: [Link]
-
Forced degradation and impurity profiling . ScienceDirect, Journal of Pharmaceutical and Biomedical Analysis. 2013. Available from: [Link]
-
Development and Validation of an RP-HPLC Method for Estimation of Prednisolone and its Degradation Products in Tablets . ECronicon. 2016 Apr 5. Available from: [Link]
-
Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream in . AKJournals, Journal of Pharmaceutical and Biomedical Analysis. 2022 Feb 3. Available from: [Link]
-
Separation of Budesonide and its Organic Impurities per USP Monograph . Phenomenex. Available from: [Link]
-
Optimisation and validation of a rapid RP-HPLC method for budesonide quantification from polymeric nanoparticles with applicatio . bioRxiv.org. 2025 Aug 15. Available from: [Link]
-
How Does Column Temperature Affect HPLC Resolution? . Chrom Tech, Inc. 2025 Oct 28. Available from: [Link]
-
New Stability Indicating RP-HPLC Method for the Estimation of Budesonide in API and Pharmaceutical Dosage Forms . Research Journal of Pharmacy and Technology. 2021 Dec 15. Available from: [Link]
-
A STABLE HPLC BIOANALYTICAL METHOD DEVELOPMENT FOR THE ESTIMATION OF BUDESONIDE IN PLASMA . European Journal of Pharmaceutical and Medical Research. 2016 Jul 28. Available from: [Link]
-
Analytical methods for estimation of Budesonide in bulk and in Pharmaceutical dosage forms: A Review . Research Journal of Pharmacy and Technology. 2020 Sep 16. Available from: [Link]
-
Solid State Compatibilty Studies between Budesonide with Some Excipients by using HPLC . Int. J. of Res. in Pharm. and Nano Sciences. Available from: [Link]
Sources
- 1. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. chromtech.com [chromtech.com]
- 8. pepolska.pl [pepolska.pl]
Technical Support Center: Minimizing Degradation of 14,15-Dehydro Budesonide Acetate in Solution
Welcome to the technical support center for 14,15-Dehydro Budesonide Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for minimizing the degradation of 14,15-Dehydro Budesonide Acetate in solution. As a potent corticosteroid, maintaining its stability is critical for experimental accuracy and the development of safe and effective pharmaceutical products.
This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, providing you with the rationale to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of 14,15-Dehydro Budesonide Acetate in solution?
A1: The degradation of 14,15-Dehydro Budesonide Acetate in solution is primarily influenced by several environmental and formulation factors. The key factors to control are:
-
pH: The stability of corticosteroids like budesonide is highly pH-dependent. Acidic conditions, specifically a pH around 3.5, have been shown to significantly improve the stability of budesonide solutions.[1][2][3] Conversely, neutral to alkaline conditions can lead to rapid degradation.[4]
-
Oxidation: The corticosteroid structure is susceptible to oxidative degradation.[5][6] The presence of dissolved oxygen or oxidizing agents in the solution can lead to the formation of various degradation products.
-
Light: Exposure to light, particularly UV light, can induce photodegradation. This can lead to the formation of isomers and other related substances that may compromise the integrity of your sample.[7] It is recommended to protect solutions from light by using amber vials or by working in a low-light environment.[8]
-
Temperature: As with most chemical reactions, elevated temperatures will accelerate the degradation of 14,15-Dehydro Budesonide Acetate.[9] For long-term storage, refrigeration is often recommended, but it is crucial to prevent freezing, which can cause the drug to precipitate out of solution.
-
Solvent System: Due to the lipophilic nature of budesonide and its derivatives, co-solvents are often necessary to achieve the desired concentration in solution.[1][2][3] The choice of co-solvent and its purity can impact stability. Common co-solvents include ethanol and propylene glycol.
-
Container Material: The material of the storage container can also play a role. For instance, studies on budesonide have shown that anodized aluminum canisters can offer better stability compared to other types of canisters for aerosol formulations.[1][2][3]
Q2: I'm observing a loss of potency in my 14,15-Dehydro Budesonide Acetate solution over time. What is the likely cause and how can I prevent it?
A2: A loss of potency is a clear indicator of degradation. Based on the known stability profile of related corticosteroids, the most probable causes are hydrolysis and/or oxidation.
-
Hydrolysis: The acetate group at the 21-position can be susceptible to hydrolysis, particularly if the pH of your solution is not optimized. To mitigate this, ensure your solution is buffered to an acidic pH, ideally around 3.5.[1][2][3]
-
Oxidation: The dihydroxyacetone side chain is a common site for oxidative degradation in corticosteroids.[5] To prevent this, you should consider deoxygenating your solvents and solution by sparging with an inert gas like nitrogen or argon. Additionally, storing the solution under an inert atmosphere can be beneficial.
Q3: I've detected an unknown peak in my HPLC analysis of a stored solution. What could it be?
A3: The appearance of a new peak in your chromatogram suggests the formation of a degradation product. The identity of the peak will depend on the specific stressor that caused the degradation.
-
Photodegradation: If the solution was exposed to light, you might be observing the formation of a "lumibudesonide" type of impurity, which is a photo-isomer.[7]
-
Oxidative Degradation: If the degradation is due to oxidation, you could be seeing byproducts resulting from the cleavage of the side chain.
-
Hydrolytic Degradation: If hydrolysis of the acetate ester has occurred, you would expect to see a peak corresponding to 14,15-Dehydro Budesonide.
To identify the unknown peak, a stability-indicating HPLC method is crucial.[10][11][12] Such a method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, process impurities, and excipients. Further characterization using techniques like mass spectrometry (MS) would be necessary for definitive identification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Decreased Assay Value / Loss of Potency | 1. pH shift: The pH of the solution may have drifted into a less stable range. 2. Oxidation: The solution may have been exposed to oxygen. 3. Temperature fluctuations: The solution may have been stored at an inappropriate temperature. | 1. Verify and adjust pH: Use a calibrated pH meter to check the pH of your solution. If necessary, adjust it to the optimal range of 3.0-3.5 using a suitable buffer.[2] 2. Implement inert atmosphere: Prepare and store the solution under an inert gas (nitrogen or argon). Use deoxygenated solvents. 3. Ensure proper storage: Store the solution at the recommended temperature, protected from light.[8][13] Avoid repeated freeze-thaw cycles. |
| Appearance of Unknown Peaks in HPLC | 1. Photodegradation: The solution was exposed to light. 2. Hydrolysis: The pH of the solution is not optimal. 3. Oxidative degradation: The solution was not protected from oxygen. | 1. Protect from light: Store solutions in amber glass vials or wrap clear vials in aluminum foil.[8] Minimize exposure to ambient light during handling. 2. Optimize pH: Ensure the solution is buffered to an acidic pH (3.0-3.5).[2] 3. Prevent oxidation: Use deoxygenated solvents and store under an inert atmosphere. |
| Precipitation or Cloudiness in Solution | 1. Poor solubility: The concentration of 14,15-Dehydro Budesonide Acetate may be too high for the solvent system. 2. Temperature effects: The drug may be precipitating out at lower storage temperatures. 3. Interaction with excipients: An excipient in the formulation may be causing the drug to precipitate. | 1. Adjust solvent system: Increase the proportion of the co-solvent (e.g., ethanol, propylene glycol) to improve solubility.[1] 2. Evaluate storage conditions: If storing at a low temperature, check the solubility of the drug at that temperature. It may be necessary to store at a slightly higher temperature or to re-dissolve the drug before use. 3. Assess excipient compatibility: If using excipients, ensure they are compatible with 14,15-Dehydro Budesonide Acetate in the chosen solvent system. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Solution of 14,15-Dehydro Budesonide Acetate
This protocol outlines the steps for preparing a solution of 14,15-Dehydro Budesonide Acetate with enhanced stability.
Materials:
-
14,15-Dehydro Budesonide Acetate
-
Ethanol (HPLC grade, deoxygenated)
-
Propylene Glycol (USP grade, deoxygenated)
-
Citrate Buffer (pH 3.5)
-
Amber glass vials with Teflon-lined caps
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Deoxygenate Solvents: Sparge the ethanol, propylene glycol, and citrate buffer with an inert gas for at least 15-20 minutes to remove dissolved oxygen.
-
Prepare Co-solvent Mixture: In a clean, dry amber glass container, prepare the desired co-solvent mixture. The exact ratio will depend on the target concentration of the API.
-
Dissolve 14,15-Dehydro Budesonide Acetate: Accurately weigh the required amount of 14,15-Dehydro Budesonide Acetate and add it to the co-solvent mixture. Sonicate or stir until fully dissolved.
-
Add Buffer: Add the deoxygenated citrate buffer (pH 3.5) to the solution to reach the final desired volume and concentration.
-
Inert Gas Overlay: Before sealing the vial, flush the headspace with an inert gas.
-
Storage: Store the sealed vial at the recommended temperature, protected from light.
Protocol 2: Stability-Indicating HPLC Method for 14,15-Dehydro Budesonide Acetate
This protocol provides a general framework for a stability-indicating HPLC method. The specific parameters may need to be optimized for your particular instrumentation and sample matrix.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and a phosphate buffer (pH 3.4) is often effective.[12] |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection Wavelength | 240 - 254 nm[12][14] |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 10 - 20 µL |
Procedure:
-
Prepare Mobile Phase: Prepare the mobile phase components and degas them before use.
-
Equilibrate the System: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Prepare Samples and Standards: Prepare your samples and reference standards in the mobile phase or a compatible solvent.
-
Inject and Analyze: Inject the samples and standards and record the chromatograms.
-
Data Analysis: Identify and quantify the peak for 14,15-Dehydro Budesonide Acetate and any degradation products by comparing their retention times and peak areas to those of the reference standards.
Visualizations
Logical Flow for Troubleshooting Degradation
Caption: Troubleshooting workflow for degradation issues.
Key Factors Influencing Stability
Caption: Factors impacting solution stability.
References
- Samini, M., et al. (2013). Involvement of pH and Internal Surface of Cans on the Budesonide Solution Stability in HFA Metered Dose Inhaler. World Journal of Pharmaceutical Sciences.
- Anas, et al. (2017). Analytical Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in Budesonide Respules Formulation. International Journal of Applied Pharmaceutical Sciences and Research.
- Samini, M., et al. (2013). Involvement of pH and Internal Surface of Cans on the Budesonide Solution Stability in HFA Metered Dose Inhaler.
- de Vries, J., et al. (2018).
- Beijsterveldt, L. v., et al. (1994). The S-oxidative degradation of a novel corticosteroid tipredane (INN).
- BenchChem. (2025).
- Samini, M., et al. (2013). Involvement of pH and Internal Surface of Cans on the Budesonide Solution Stability in HFA Metered Dose Inhaler. World Journal of Pharmaceutical Sciences.
- Beijsterveldt, L. v., et al. (1994). The S-oxidative degradation of a novel corticosteroid tipredane (INN). Part II--Detailed investigations into the primary S-oxidation of tipredane using achiral oxidants. PubMed.
- Yamani, N. S., & Annapurna, M. (2021). New Stability Indicating RP-HPLC Method for the Estimation of Budesonide in API and Pharmaceutical Dosage Forms. Asian Journal of Pharmaceutics.
- Kumar, A., et al. (2024). Novel RP-HPLC Method Development and Validation of Budesonide Suppository. Letters in Applied NanoBioScience.
- Fried, J., Thoma, R. W., & Klingsberg, A. (1953). OXIDATION OF STEROIDS BY MICRO ÖRGANISMS. III. SIDE CHAIN DEGRADATION, RING D-CLEAVAGE AND DEHYDROGENATION IN RING A. Journal of the American Chemical Society.
- Allen, L. V., & inventors. (2001). Stabilized budesonide solution and method for making same.
- WebMD. (2024). Budesonide for nebulization (Pulmicort Respules): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD.
- Al-Kasas, A., et al. (2018).
- Donova, M. V., et al. (2020).
- Ali, U. F., et al. (n.d.). PHYSICOCHEMICAL CHARACTERIZATION OF BUDESONIDE FOR NANOPARTICLES PREPARATION. European Journal of Biomedical and Pharmaceutical Sciences.
- Drugs.com. (2025). Budesonide / Formoterol Side Effects: Common, Severe, Long Term. Drugs.com.
- Hosseini, M., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC.
- NHS. (n.d.). Side effects of budesonide inhalers. NHS.
- Al-Malah, K. I. (2014). Chemical Stability of Hydrocortisone in Topical Preparation in Proprietary VersaPro™ Cream Base.
- Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
- Memorial Sloan Kettering Cancer Center. (2022). Budesonide (Oral Inhalation): Pediatric Medication. Memorial Sloan Kettering Cancer Center.
- National Center for Biotechnology Inform
- Pireddu, R., et al. (2012).
- Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- BenchChem. (2025).
- Wang, Y., et al. (2016). Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy. Scirp.org.
- Kumar, P., et al. (2014). Solubility Enhancement of Budesonide and Statistical Optimization of Coating Variables for Targeted Drug Delivery. PMC.
- Jain, D., & Jain, S. (2015). Summary of forced degradation studies for budesonide.
- Hou, S., Hindle, M., & Byron, P. R. (2001). A stability-indicating HPLC assay method for budesonide. PubMed.
- USP-NF. (2011). Budesonide. USP-NF.
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. wjpsonline.com [wjpsonline.com]
- 4. ejbps.com [ejbps.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. The S-oxidative degradation of a novel corticosteroid tipredane (INN). Part I: Preliminary investigations into the hydrogen peroxide S-oxidation of tipredane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy [scirp.org]
- 8. Budesonide for nebulization (Pulmicort Respules): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. WO2001087203A1 - Stabilized budesonide solution and method for making same - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A stability-indicating HPLC assay method for budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mskcc.org [mskcc.org]
- 14. uspnf.com [uspnf.com]
Overcoming co-elution of Budesonide and 14,15-dehydro impurity
Title: Technical Support Center: Overcoming Co-Elution of Budesonide and 14,15-Dehydro Impurity
Executive Summary Separating budesonide from its related substances is a notorious chromatographic challenge. Because budesonide exists as a mixture of two epimers (22R and 22S, commonly referred to as Epimer A and Epimer B), and its primary degradation product, 14,15-dehydrobudesonide (USP Related Compound E / EP Impurity E), also exists as an epimeric mixture, analysts are tasked with resolving four structurally identical peaks that differ only by a single chiral center and one double bond. This guide provides field-proven, mechanistic troubleshooting steps to achieve baseline resolution.
Diagnostic Hub: FAQs & Troubleshooting
Q1: Why do my Budesonide epimers and 14,15-dehydrobudesonide co-elute on a standard C18 column? Root Cause: Insufficient shape and electronic selectivity. Mechanistic Explanation: Conventional C18 stationary phases separate analytes based primarily on hydrophobic dispersion forces. The structural difference between budesonide and 14,15-dehydrobudesonide is solely the presence of a Δ14,15 double bond in the D-ring of the steroid backbone. This double bond slightly alters the molecular volume and introduces a localized π-electron cloud, but the overall hydrophobicity remains nearly identical. Consequently, on a standard C18 column, the hydrophobic interactions are too similar, leading to the co-elution of the 14,15-dehydro epimers with the budesonide epimers[1].
Q2: What is the most effective stationary phase to resolve these four peaks? Root Cause: Need for orthogonal retention mechanisms. Mechanistic Explanation: To resolve the Δ14,15 double bond, you must exploit π-π interactions or enhanced shape selectivity.
-
Phenyl-Hexyl or Biphenyl Phases: The phenyl rings in the stationary phase can engage in π-π interactions with the extra double bond of the 14,15-dehydro impurity, selectively retaining it longer than the saturated budesonide.
-
High-Density/Sub-2 µm C18 Phases (UHPLC): If a C18 must be used, employing a highly efficient particle (e.g., Ethylene Bridged Hybrid (BEH) C18, 1.7 µm) combined with a Quality-by-Design (QbD) optimized gradient can provide the theoretical plates necessary to separate the critical pairs [2].
Q3: How should I adjust my mobile phase to maximize selectivity? Root Cause: Suboptimal organic modifier. Mechanistic Explanation: Acetonitrile is a strong, dipole-dipole interacting solvent that often suppresses subtle shape-based separations in steroids. Replacing acetonitrile entirely or partially with Methanol enhances the shape selectivity of the stationary phase. Methanol is a protic solvent that participates in hydrogen bonding, allowing the stationary phase to better distinguish the rigid planar differences induced by the 14,15-double bond.
Q4: Does column temperature play a significant role in this separation? Root Cause: Thermodynamic shifts in relative retention. Mechanistic Explanation: Yes. The enthalpy of transfer from the mobile phase to the stationary phase differs slightly between the saturated and unsaturated rings. Lowering the temperature (e.g., to 20°C–30°C) often increases the retention time and enhances the resolution of rigid steroid structures by amplifying the enthalpic differences. Conversely, some high-efficiency QbD methods optimize at 40°C to reduce backpressure while maintaining resolution [2].
Experimental Protocols & Methodologies
Protocol: Baseline Resolution of Budesonide and Impurity E using a Phenyl-Hexyl Phase This self-validating protocol ensures that the system suitability criteria (Rs > 1.5) are met before sample analysis.
Step 1: Mobile Phase Preparation
-
Buffer (Mobile Phase A): Accurately weigh 3.17 g of monobasic sodium phosphate. Dissolve in 1000 mL of MS-grade water. Adjust the pH to 3.2 ± 0.1 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.
-
Organic Modifier (Mobile Phase B): Use 100% HPLC-grade Methanol (or a 70:30 Methanol:Acetonitrile mixture if pressure constraints require lower viscosity).
Step 2: Chromatographic Setup
-
Install a Phenyl-Hexyl column (e.g., 150 mm × 4.6 mm, 3 µm particle size).
-
Set the column oven temperature strictly to 30°C. Temperature fluctuations >2°C will shift the epimer ratios and co-elute the impurity.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 240 nm (the λmax for the conjugated diene system in budesonide)[1].
Step 3: Gradient Execution & System Suitability
-
Equilibrate the column with 40% Mobile Phase B for 20 minutes.
-
Inject 10 µL of the System Suitability Standard (containing 0.5 mg/mL Budesonide and 0.05 mg/mL 14,15-dehydrobudesonide).
-
Validation Check: Calculate the resolution (Rs) between Budesonide Epimer B (elutes first) and 14,15-dehydrobudesonide Epimer B. The method is only valid if Rs ≥ 1.5.
Quantitative Data & Method Parameters
Table 1: Optimized Gradient Program
| Time (min) | Mobile Phase A (Buffer pH 3.2) % | Mobile Phase B (Methanol) % | Curve |
| 0.0 | 60 | 40 | Initial |
| 15.0 | 45 | 55 | Linear |
| 25.0 | 20 | 80 | Linear |
| 26.0 | 60 | 40 | Step |
| 35.0 | 60 | 40 | Re-equilibration |
Table 2: Expected Relative Retention Times (RRT)
| Analyte | RRT (Approximate) | Critical Separation Mechanism |
| 14,15-dehydrobudesonide (Epimer B) | 0.88 | π-π interaction delays relative to Epimer B |
| Budesonide (Epimer B) | 0.93 | Hydrophobic dispersion |
| 14,15-dehydrobudesonide (Epimer A) | 0.97 | π-π interaction delays relative to Epimer A |
| Budesonide (Epimer A) | 1.00 | Reference Peak |
Mandatory Visualization
Figure 1: Step-by-step troubleshooting workflow for resolving Budesonide and Impurity E.
Figure 2: Chromatographic separation mechanism comparing C18 and Phenyl-Hexyl stationary phases.
References
-
Hou, S., Hindle, M., & Byron, P. R. (2001). A stability-indicating HPLC assay method for budesonide. Journal of Pharmaceutical and Biomedical Analysis, 24(3), 371-380.[Link]
-
Alkhateeb, F. L., & Rainville, P. D. (2019). Analytical Quality-by-Design Based Method Development for the Analysis of Formoterol, Budesonide, and Related Compounds Using UHPLC-MS. LCGC International / Waters Corporation.[Link]
Technical Support Center: Optimizing Mobile Phase pH for Budesonide and Budesonide Acetate Separation
Welcome to the Analytical Chromatography Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust, stability-indicating HPLC/UHPLC methods for Budesonide and its esterified derivatives, such as Budesonide Acetate.
As a neutral corticosteroid, Budesonide Acetate presents a unique chromatographic paradox: while the analyte itself lacks ionizable functional groups within standard pH ranges, its separation efficiency, peak symmetry, and epimeric resolution are profoundly dictated by the mobile phase pH. This guide explores the causality behind these interactions and provides self-validating troubleshooting protocols.
Mechanistic Overview: Why pH Matters for a Neutral Steroid
Budesonide Acetate is highly lipophilic and contains multiple polar functional groups (ketones, epoxides, and ester linkages). While the molecule's ionization state does not change across pH 2.0–9.0, the stationary phase is highly dynamic. Silica-based reversed-phase columns (e.g., C8, C18) contain residual silanol groups (-SiOH) with a pKa ranging from 3.5 to 4.5.
If the mobile phase pH exceeds 4.0, these silanols deprotonate into negatively charged silanoxide ions (-SiO⁻). These ionized sites engage in strong secondary dipole and hydrogen-bonding interactions with the polar moieties of Budesonide Acetate, leading to severe peak tailing and loss of resolution between the 22R and 22S epimers [1]. Therefore, pH optimization is not about controlling the analyte; it is about suppressing stationary phase activity or strategically altering the solvation shell.
Mechanistic impact of mobile phase pH on stationary phase silanol ionization and peak shape.
Troubleshooting & FAQs
Q1: I am experiencing severe peak tailing (Asymmetry > 1.8) for Budesonide Acetate when using a simple Water/Acetonitrile gradient. How do I fix this?
Causality: Unbuffered Water/Acetonitrile typically has a fluctuating pH around 5.5–6.5. At this pH, residual silanols on standard silica columns are fully ionized, creating a heterogeneous binding surface. The analyte partitions not only into the C18 phase (hydrophobic interaction) but also binds to the silanoxide ions (polar interaction), causing molecules to elute at different rates. Solution: You must buffer the mobile phase to suppress silanol ionization. Lower the aqueous phase pH to 3.2 using a 25 mM Potassium Dihydrogen Phosphate buffer or 0.1% Formic Acid [1]. This forces the silanols into their neutral, protonated state, eliminating secondary interactions and restoring peak symmetry (As < 1.2).
Q2: I need to resolve the 22R and 22S epimers of Budesonide Acetate, but they are co-eluting as a single broad peak. Does pH affect this?
Causality: The 22R and 22S epimers have identical masses and nearly identical polarities; their separation relies entirely on rigid stereochemical interactions with the stationary phase. While a low pH (e.g., pH 3.2) provides sharp peaks, recent Quality by Design (QbD) studies indicate that operating at a high pH (8.2 - 9.0) using an ethylene-bridged hybrid (BEH) column drastically alters the solvation shell of the epimers, enhancing stereoselectivity [2] [4]. Solution: If low-pH methods fail to provide a Resolution (Rs) > 1.5, switch to a high-pH tolerant BEH C18 column. Use 20 mM Ammonium Acetate adjusted to pH 8.5 with Ammonium Hydroxide. Furthermore, lower the column temperature. Reducing thermal energy (e.g., down to 10 °C - 30 °C) increases the rigidity of the C18 chains, amplifying the minor stereochemical differences between the epimers [3].
Q3: My retention times for Budesonide Acetate are drifting by ± 0.5 minutes between runs, even though my pump is stable. Is my buffer failing?
Causality: Retention time drift in neutral steroids is often a symptom of inadequate buffering capacity. If you are using a buffer outside of its effective range (pKa ± 1 pH unit), the local pH inside the column fluctuates as the sample matrix is injected. For example, using Formic Acid (pKa 3.75) to buffer at pH 5.0 provides zero buffering capacity. Solution: Align your buffer choice with your target pH.
-
For pH 2.5 - 3.5: Use Formate or Phosphate[1].
-
For pH 4.0 - 5.5: Use Acetate.
-
For pH 8.0 - 9.5: Use Ammonium Acetate/Ammonia [4].
Standardized Experimental Protocols
To ensure self-validating results, utilize one of the following field-proven protocols based on your laboratory's instrumentation capabilities.
Protocol A: Low-pH Isocratic Separation (Standard RP-HPLC)
Best for routine QA/QC and quantification of total Budesonide Acetate.
-
Aqueous Phase Preparation: Dissolve 3.4 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC-grade water (approx. 25 mM). Adjust the pH to exactly 3.2 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.
-
Mobile Phase Blending: Mix the aqueous buffer and Acetonitrile in a 45:55 (v/v) ratio. Degas thoroughly.
-
Column Selection: Install a high-density bonded C8 or C18 column (e.g., Kromasil C8, 150 mm × 4.6 mm, 5 µm) [1].
-
Instrument Parameters:
-
Flow Rate: 1.1 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 244 nm.
-
-
System Suitability (Self-Validation): Inject a 50 µg/mL standard. The method is valid if the peak asymmetry factor is ≤ 1.2 and theoretical plates (N) > 5,000.
Protocol B: High-pH Gradient Separation (UHPLC QbD Approach)
Best for rigorous stability-indicating assays and complete 22R/22S epimer resolution.
-
Aqueous Phase (Mobile Phase A): Prepare 20 mM Ammonium Acetate in water. Adjust pH to 8.5 using Ammonium Hydroxide.
-
Organic Phase (Mobile Phase B): 100% LC-MS grade Acetonitrile.
-
Column Selection: Install a pH-stable hybrid column (e.g., BEH C18, 100 mm × 3.0 mm, 1.7 µm) [2] [4].
-
Instrument Parameters:
-
Flow Rate: 0.35 mL/min.
-
Column Temperature: 35 °C (Drop to 10 °C if epimer resolution is < 1.5) [2] [3].
-
Detection: PDA at 244 nm or MS (ESI+).
-
-
Gradient Profile:
-
0–2 min: 5% B (Isocratic hold to focus the analyte band).
-
2–20 min: Linear ramp from 5% B to 60% B.
-
20–22 min: 60% B.
-
22–25 min: Re-equilibration at 5% B.
-
-
System Suitability (Self-Validation): Resolution (Rs) between 22R and 22S epimers must be ≥ 1.5.
Step-by-step Quality by Design (QbD) workflow for optimizing Budesonide Acetate HPLC methods.
Quantitative Data Summary: Method Comparison
The following table summarizes the expected chromatographic performance metrics when comparing the Low-pH and High-pH optimization strategies for Budesonide-related compounds.
| Parameter | Protocol A: Low-pH Isocratic [1] | Protocol B: High-pH Gradient [2][4] |
| Primary Buffer | 25 mM Phosphate | 20 mM Ammonium Acetate |
| Target pH | 3.2 | 8.5 - 9.0 |
| Optimal Column Phase | Standard Silica C8 / C18 | Hybrid Ethylene-Bridged (BEH) C18 |
| Column Temperature | 30 °C | 10 °C - 35 °C |
| Peak Tailing (As) | 1.05 - 1.15 (Excellent) | 1.10 - 1.20 (Good) |
| Epimer Resolution (Rs) | 1.1 - 1.3 (Partial Co-elution) | > 1.5 (Baseline Separation) |
| Primary Use Case | Total Assay / QA Release | Stability-Indicating / Impurity Profiling |
References
-
Development and validation of a high-performance liquid chromatographic method for the analysis of budesonide. PubMed / National Institutes of Health (NIH). Available at:[Link]
-
Ultra high-performance liquid chromatography method development for separation of formoterol, budesonide, and related substances using an analytical quality by design approach. PubMed / National Institutes of Health (NIH). Available at: [Link]
-
Automated Approach to HPLC Method Development. R&D World. Available at:[Link]
-
Analytical Quality-by-Design Based Method Development for the Analysis of Formoterol, Budesonide, and Related Compounds. Waters Corporation / LCMS.cz. Available at:[Link]
Technical Support Center: Enhancing Recovery Rates of 14,15-Dehydro Budesonide Acetate
Welcome to the technical support center for 14,15-Dehydro Budesonide Acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this specific Budesonide impurity. As a critical reference material and a potential process impurity, achieving high recovery rates of 14,15-Dehydro Budesonide Acetate is paramount for accurate quantification, impurity profiling, and maintaining the quality of the final active pharmaceutical ingredient (API).
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to not only provide solutions but also to explain the underlying scientific principles to empower you in your experimental work.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is 14,15-Dehydro Budesonide Acetate and why is its recovery important?
A1: 14,15-Dehydro Budesonide Acetate is a known impurity of Budesonide, identified as Budesonide EP Impurity E.[1] It is a triene derivative of Budesonide, characterized by an additional double bond in the D-ring of the steroid nucleus.[1][2] Accurate recovery and quantification of this impurity are crucial for several reasons:
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA have stringent guidelines on impurity levels in pharmaceutical products.[3]
-
Product Safety and Efficacy: The presence of impurities can potentially affect the safety and efficacy of the final drug product.[3]
-
Process Optimization: Monitoring and controlling the formation of this impurity can provide insights into the stability of Budesonide under various process conditions.
Q2: What are the common challenges that lead to low recovery rates of 14,15-Dehydro Budesonide Acetate?
A2: Low recovery rates can stem from several factors throughout the experimental workflow, from synthesis and work-up to purification and analysis. Key challenges include:
-
Degradation: As a corticosteroid, 14,15-Dehydro Budesonide Acetate can be susceptible to degradation under harsh pH, oxidative, or thermal stress conditions.[4]
-
Co-elution with other impurities: During chromatographic purification, it may co-elute with other structurally similar impurities, making its isolation and quantification difficult.[5][6]
-
Poor solubility: Like many steroids, it may have limited solubility in certain solvents, leading to losses during extraction and crystallization steps.
-
Adsorption onto surfaces: The compound may adsorb onto glassware or chromatographic stationary phases, especially at low concentrations.
Q3: How can I confirm the identity of 14,15-Dehydro Budesonide Acetate in my sample?
A3: Definitive identification requires a combination of spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful tool for initial identification based on its mass-to-charge ratio.[7] For unambiguous structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[7] You can also compare the retention time and spectral data of your sample with a certified reference standard of 14,15-Dehydro Budesonide Acetate.
Troubleshooting Guide: Improving Recovery Rates
This section provides a structured approach to troubleshooting common issues encountered during the handling of 14,15-Dehydro Budesonide Acetate.
Issue 1: Low Yield After Synthesis
Q: I've synthesized a crude mixture containing 14,15-Dehydro Budesonide Acetate, but the initial analysis shows a very low yield. What could be the cause and how can I improve it?
A: Low yields post-synthesis often point to suboptimal reaction conditions or degradation during the reaction or work-up.
Potential Causes & Solutions:
-
Reaction Temperature:
-
Explanation: Excessive heat can lead to the degradation of corticosteroids.[8]
-
Troubleshooting:
-
Review the reaction temperature profile. Ensure it aligns with established protocols for similar steroid modifications.
-
Consider running the reaction at a lower temperature for a longer duration.
-
Use a temperature-controlled reaction vessel to maintain a consistent temperature.
-
-
-
Acid/Base Sensitivity:
-
Explanation: Steroids can be sensitive to strong acids or bases, which can catalyze unwanted side reactions or degradation.[4]
-
Troubleshooting:
-
If the synthesis involves acidic or basic reagents, consider using milder alternatives.
-
Neutralize the reaction mixture promptly during the work-up procedure.
-
Use a buffered aqueous solution for extraction to maintain a stable pH.
-
-
-
Oxidative Degradation:
-
Explanation: The presence of oxygen, especially in the presence of light or certain metal ions, can lead to oxidation of the steroid backbone.[4]
-
Troubleshooting:
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use degassed solvents.
-
Consider adding a suitable antioxidant if compatible with the reaction chemistry.
-
-
Workflow for Optimizing Synthesis Conditions
Caption: Optimizing synthesis parameters to improve yield.
Issue 2: Poor Recovery During Extraction and Work-up
Q: I'm losing a significant amount of my product during the extraction and washing steps. How can I minimize these losses?
A: Losses during work-up are often related to solubility issues, emulsion formation, or degradation.
Potential Causes & Solutions:
-
Inappropriate Solvent Selection:
-
Explanation: The choice of extraction solvent is critical. If the target compound has low solubility in the chosen solvent, recovery will be poor.
-
Troubleshooting:
-
Consult solubility data for Budesonide and similar steroids to select an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Perform small-scale solubility tests with your crude mixture in different solvents.
-
Consider using a co-solvent system to improve solubility.
-
-
-
Emulsion Formation:
-
Explanation: Emulsions can form at the interface of aqueous and organic layers, trapping the product and making separation difficult.
-
Troubleshooting:
-
Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion.
-
Centrifuge the mixture to facilitate phase separation.
-
Filter the entire mixture through a bed of Celite or a phase separator paper.
-
-
-
Hydrolysis during Aqueous Wash:
-
Explanation: The acetate group in 14,15-Dehydro Budesonide Acetate can be susceptible to hydrolysis, especially under non-neutral pH conditions.
-
Troubleshooting:
-
Use a neutral or slightly acidic (pH 4-6) aqueous solution for washing.
-
Minimize the contact time between the organic layer and the aqueous wash.
-
Perform the washing steps at a lower temperature (e.g., in an ice bath).
-
-
Issue 3: Low Recovery After Chromatographic Purification
Q: My recovery rates drop significantly after column chromatography. What are the likely causes and how can I improve them?
A: Chromatographic losses can be attributed to irreversible adsorption, on-column degradation, or poor separation.
Potential Causes & Solutions:
-
Irreversible Adsorption to Silica Gel:
-
Explanation: The polar functional groups on corticosteroids can interact strongly with the acidic silanol groups on standard silica gel, leading to irreversible adsorption.
-
Troubleshooting:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a polar modifier like triethylamine or by using a mobile phase containing a small percentage of an amine.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).
-
Passivation of Glassware: Silanize your chromatography column and collection tubes to minimize adsorption to glass surfaces.
-
-
-
On-Column Degradation:
-
Explanation: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.
-
Troubleshooting:
-
Run the chromatography quickly to minimize the residence time of the compound on the column.
-
Use a less acidic mobile phase or add a modifier as described above.
-
-
-
Poor Separation and Peak Tailing:
-
Explanation: If the target compound co-elutes with other impurities or exhibits significant peak tailing, it can be difficult to collect a pure fraction with good recovery.
-
Troubleshooting:
-
Optimize the Mobile Phase: Systematically vary the solvent polarity of your mobile phase to improve the separation (resolution) between your target compound and impurities. A typical mobile phase for normal-phase chromatography of corticosteroids could be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or isopropanol).
-
Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased. This can help to sharpen peaks and improve separation.
-
High-Performance Liquid Chromatography (HPLC): For high-purity isolation, preparative HPLC is often the method of choice. A reversed-phase C18 column with a mobile phase of acetonitrile and water or methanol and water is commonly used for Budesonide and its impurities.[4][9][10]
-
-
Decision Tree for Troubleshooting Chromatographic Purification
Caption: A decision-making workflow for improving chromatographic recovery.
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the analysis of Budesonide and its related impurities, which can be adapted for 14,15-Dehydro Budesonide Acetate.
| Parameter | HPLC Method 1 | HPLC Method 2 |
| Column | C18 (e.g., 4.6 mm x 15 cm, 5 µm)[11] | C8 (e.g., 150 mm x 4.6 mm)[9] |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.2) (32:68)[11] | Acetonitrile and 0.025 M Phosphate Buffer (pH 3.2) (55:45)[9] |
| Flow Rate | 1.5 mL/min[11] | Not Specified |
| Detection | UV at 254 nm[11] | UV at 244 nm[9] |
| Injection Volume | 20 µL[11] | Not Specified |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis
This protocol provides a general guideline for preparing a sample of crude 14,15-Dehydro Budesonide Acetate for HPLC analysis.
-
Accurately weigh approximately 5-10 mg of the crude sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent. A mixture of acetonitrile and water or methanol and water is often a good starting point.[4] Ensure the proportion of the organic solvent is sufficient to fully dissolve the compound.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the same solvent mixture.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analyze by HPLC according to the optimized method.
Protocol 2: Small-Scale Trial for Optimizing Extraction Solvent
This protocol helps in selecting the best solvent for liquid-liquid extraction.
-
Place a small, known amount of the crude material into three separate test tubes.
-
To each tube, add 1 mL of a different organic solvent (e.g., Dichloromethane, Ethyl Acetate, Methyl tert-butyl ether).
-
Add 1 mL of water to each tube.
-
Vortex each tube for 1 minute and allow the layers to separate.
-
Carefully collect a small aliquot from the organic layer of each tube.
-
Analyze the aliquots by TLC or a rapid HPLC method to determine which solvent resulted in the highest concentration of the desired product.
References
- Vertex AI Search. (2025).
- Benchchem. (2025). Budesonide Impurity D: A Comprehensive Technical Guide.
- Veeprho.
- Daicel Pharma Standards. Budesonide Impurities Manufacturers & Suppliers.
- PMC - NIH. Recovery of steroid induced adrenal insufficiency.
- The Journal of Clinical Endocrinology & Metabolism | Oxford Academic. (2020). Mapping the Steroid Response to Major Trauma From Injury to Recovery: A Prospective Cohort Study.
- Pharmaffili
- USP-NF. (2011). Budesonide.
- Arthritis Foundation. Corticosteroids (Glucocorticoids): Types, Risks, & Side Effects.
- Benchchem. (2025).
- Scirp.org. (2017). Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy.
- PMC. A practical guide to the monitoring and management of the complications of systemic corticosteroid therapy.
- PMC - NIH. (2022). Continuous flow process for preparing budesonide.
- ResearchGate. (2021). New Stability Indicating RP-HPLC Method for the Estimation of Budesonide in API and Pharmaceutical Dosage Forms.
- LGC Standards. 14,15-Dehydro Budesonide.
- ResearchGate. Analytical methods for estimation of Budesonide in bulk and in Pharmaceutical dosage forms: A Review.
- LGC Standards.
- Sigma-Aldrich. 14,15-Dehydro budesonide | 131918-64-4.
- ChemicalBook. (2026). 14,15-Dehydro Budesonide | 131918-64-4.
- Santa Cruz Biotechnology. 14,15-Dehydro Budesonide | CAS 131918-64-4 | SCBT.
- Google Patents. CN110078784B - Synthesis method of budesonide impurity USP-Z1.
- Google Patents.
- PMC. (2023). Insights of different analytical approaches for estimation of budesonide as COVID-19 replication inhibitor in its novel combinations: green assessment with AGREE and GAPI approaches.
- ResearchGate. Determination of budesonide R(+) and S(−) isomers in pharmaceuticals by thin-layer chromatography with UV densitometric detection.
- Benchchem. (2025).
- ResearchGate.
- ResearchGate. (2023). (PDF) Insights of different analytical approaches for estimation of budesonide as COVID-19 replication inhibitor in its novel combinations: green assessment with AGREE and GAPI approaches.
- PMC. (2014). Low-dose budesonide for maintenance of clinical remission in collagenous colitis: a randomised, placebo-controlled, 12-month trial.
Sources
- 1. 14,15-Dehydro Budesonide | LGC Standards [lgcstandards.com]
- 2. 14,15-Dehydro Budesonide Acetate | LGC Standards [lgcstandards.com]
- 3. Budesonide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. veeprho.com [veeprho.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy [scirp.org]
- 8. A practical guide to the monitoring and management of the complications of systemic corticosteroid therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Insights of different analytical approaches for estimation of budesonide as COVID-19 replication inhibitor in its novel combinations: green assessment with AGREE and GAPI approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uspnf.com [uspnf.com]
Validation & Comparative
NMR spectra comparison of Budesonide vs 14,15-Dehydro Acetate
Limit of Detection (LOD) for 14,15-Dehydro Budesonide Acetate
Limit of Detection (LOD) Profiling for 14,15-Dehydro Budesonide Acetate: A Comparative Analytical Guide
In the rigorous landscape of pharmaceutical drug development, the identification and quantification of process-related impurities and degradation products are paramount to ensuring drug safety and efficacy. 14,15-Dehydro Budesonide Acetate (CAS No: 2408395-13-9)[1][2] is a critical structural analog and potential impurity of the potent glucocorticoid, Budesonide.
This guide provides an objective, data-driven comparison of analytical methodologies used to determine the Limit of Detection (LOD) for this specific impurity, offering actionable protocols for researchers and quality control (QC) scientists.
Mechanistic Causality in Impurity Profiling
The structural nuances of 14,15-Dehydro Budesonide Acetate dictate its behavior across different analytical systems. The introduction of a 14,15-double bond and an acetate ester significantly alters the molecule's physicochemical profile compared to unmodified budesonide:
-
Chromatographic Retention: The acetate group increases the molecule's lipophilicity. In reversed-phase chromatography, this causes stronger interactions with the non-polar C18 stationary phase, resulting in a longer retention time and requiring optimized organic modifier gradients to prevent peak broadening.
-
Detection Sensitivity: The cross-conjugated dienone system in the A-ring, combined with the 14,15-unsaturation, maintains strong UV absorptivity. Consequently, UV detection at 240 nm remains highly effective[3][4]. Furthermore, the acetate ester makes the molecule highly amenable to positive Electrospray Ionization (ESI+), allowing for highly sensitive mass spectrometry workflows[5].
Establishing a robust LOD for this compound is not just a technical exercise; it is a regulatory requirement under ICH Q2(R2) guidelines to ensure that toxicological thresholds are not breached during the drug's shelf life[3].
Comparative Performance: HPLC-UV vs. LC-MS/MS
When selecting an analytical method, the choice is driven by the required sensitivity and the complexity of the sample matrix. The table below synthesizes the operational parameters and detection limits for the two primary analytical platforms used for Budesonide impurities.
| Analytical Parameter | HPLC-UV (Stability-Indicating) | LC-MS/MS (Trace Profiling) |
| Detection Mechanism | Photodiode Array / UV Absorbance | ESI+ Triple Quadrupole (MRM) |
| Optimal Wavelength / m/z | 240 nm | Precursor [M+H]+ transition |
| Limit of Detection (LOD) | ~0.017 – 0.05 µg/mL | < 0.005 µg/mL |
| Limit of Quantitation (LOQ) | ~0.051 – 0.5 µg/mL | < 0.015 µg/mL |
| Specificity & Resolution | Moderate (relies entirely on baseline chromatographic resolution) | High (mass filtering isolates the target, bypassing co-eluting peaks) |
| Primary Application | Routine Quality Control (QC) & Batch Release | Pharmacokinetics & Genotoxic Impurity Profiling |
(Data synthesized from validated stability-indicating methods for Budesonide and its related substances[3][4][5].)
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . They incorporate strict System Suitability Testing (SST) criteria that act as an internal logic gate; if the SST criteria fail, the system automatically invalidates the run, preventing the generation of false data.
Protocol 1: HPLC-UV Method for Routine QC
Causality Check: A low-pH mobile phase is utilized to suppress the ionization of residual silanol groups on the silica-based C18 column. This prevents secondary interactions that cause peak tailing of the lipophilic acetate impurity, ensuring sharp peaks and an accurate LOD calculation[4].
-
Mobile Phase Preparation: Prepare Mobile Phase A using 10 mM potassium dihydrogen phosphate buffer, strictly adjusted to pH 3.2 with orthophosphoric acid. Prepare Mobile Phase B using an Acetonitrile:Methanol mixture (90:10 v/v)[3][4].
-
Column Equilibration: Flush a reversed-phase C18 column (250 mm × 4.6 mm, 5 µm) at 35°C with a gradient flow of 0.8 mL/min until a stable baseline is achieved at the 240 nm detection wavelength.
-
System Suitability Test (Self-Validation Gate): Inject a resolution mixture containing Budesonide and 14,15-Dehydro Budesonide Acetate (1.0 µg/mL).
-
Acceptance Criteria: The resolution ( Rs ) between the two peaks must be ≥1.5 . The relative standard deviation (RSD) for five replicate injections must be ≤2.0% .
-
-
LOD Determination: Serially dilute the impurity standard. Inject 20 µL aliquots. Calculate the LOD based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve using the formula: LOD=3.3×(σ/S) .
Protocol 2: LC-MS/MS Method for Trace Detection
Causality Check: Non-volatile phosphate buffers will precipitate and destroy the mass spectrometer source. Therefore, volatile Ammonium formate is mandatory. It facilitates protonation in ESI+, significantly enhancing the [M+H]+ precursor ion yield for the acetate derivative[5].
-
Mobile Phase Preparation: Prepare an isocratic or gradient system using 10 mM Ammonium formate (Mobile Phase A) and Methanol (Mobile Phase B) at a 35:65 v/v ratio[5].
-
Mass Spectrometer Tuning: Operate the triple quadrupole in positive ESI mode. Infuse a 100 ng/mL standard of 14,15-Dehydro Budesonide Acetate to optimize the declustering potential and collision energy for its specific Multiple Reaction Monitoring (MRM) transitions.
-
System Suitability Test (Self-Validation Gate): Inject a blank (diluent) followed by the Lower Limit of Quantitation (LLOQ) standard.
-
Acceptance Criteria: The Signal-to-Noise (S/N) ratio for the LLOQ peak must be ≥10:1 . The blank must show no interfering peaks ( <20% of LLOQ area) at the exact retention time of the impurity.
-
-
Sample Analysis: Inject 5 µL of the prepared sample. Monitor the specific MRM transitions to quantify the impurity against a matrix-matched calibration curve.
Analytical Workflow Visualization
The following diagram maps the logical decision tree and validation loop for analyzing 14,15-Dehydro Budesonide Acetate.
Analytical workflow for detecting 14,15-Dehydro Budesonide Acetate impurities.
References
-
Impurity profiling HPLC–UV/PDA method development, validation and relative response factor estimation for budesonide, glycopyrronium and formoterol fumarate combination product , ResearchGate.[Link]
-
Analytical Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in Budesonide Respules Formulation , Academia.edu.[Link]
-
Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations , Academia.edu.[Link]
Sources
- 1. chemicea.com [chemicea.com]
- 2. Budesonide | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations [academia.edu]
- 5. (PDF) Analytical Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in Budesonide Respules Formulation [academia.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
